Terpenomycin
Description
Properties
Molecular Formula |
C53H82O14 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(3Z,5E,7S,8R,9R,11E,13E,15R,16S)-16-[(2R,3S,4R)-4-[(2S,4S,5R,6R)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-6-[(1E,3E,5E,7E,9E,11R,12R)-12-hydroxy-13-methoxy-11-methyltrideca-1,3,5,7,9-pentaenyl]-5-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C53H82O14/c1-32-22-21-25-44(62-11)51(66-52(59)45(63-12)28-33(2)27-36(5)48(56)35(4)26-32)38(7)49(57)39(8)53(60)30-46(65-47-29-41(54)50(58)40(9)64-47)37(6)43(67-53)24-20-18-16-14-13-15-17-19-23-34(3)42(55)31-61-10/h13-25,27-28,34-44,46-51,54-58,60H,26,29-31H2,1-12H3/b14-13+,17-15+,18-16+,23-19+,24-20+,25-21+,32-22+,33-27+,45-28-/t34-,35-,36+,37+,38-,39-,40+,41+,42+,43-,44-,46+,47-,48-,49+,50+,51+,53+/m1/s1 |
InChI Key |
YPSASMQTMVWBKP-IGTFMZEISA-N |
Isomeric SMILES |
C[C@@H]1C/C(=C/C=C/[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/OC)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@H](O2)/C=C/C=C/C=C/C=C/C=C/[C@@H](C)[C@H](COC)O)C)O[C@@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC=CC=CC=CC=CC(C)C(COC)O)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Terpenomycin: A Technical Guide to its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpenomycin, a novel polyene macrolide discovered in the human pathogenic actinomycete Nocardia terpenica, has emerged as a promising antifungal agent with significant cytotoxic properties.[1][2] As a member of the polyene class of antifungals, its mechanism of action is presumed to be consistent with other drugs in this family, primarily targeting the integrity of the fungal cell membrane. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound, provides representative data for polyene antifungals, and details the key experimental protocols used to characterize such compounds. Given the recent discovery of this compound, specific mechanistic studies are not yet available; therefore, this guide draws upon the well-established principles of polyene antifungal activity to provide a foundational understanding for researchers.
Introduction
This compound is a structurally complex natural product identified as a polyene with both cytotoxic and antifungal activities, particularly against filamentous fungi.[1][2] Its discovery highlights the untapped biosynthetic potential of the genus Nocardia as a source for new therapeutic agents.[1][2] Polyene antifungals have long been a cornerstone in the treatment of severe fungal infections, valued for their broad spectrum of activity and fungicidal nature.[3] this compound's classification as a polyene provides a strong basis for predicting its mode of action.
Core Mechanism of Action: Fungal Cell Membrane Disruption
The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane's integrity through a specific interaction with ergosterol.[3][4][5][6] This interaction leads to the formation of pores or ion channels in the membrane, resulting in the leakage of essential intracellular components and ultimately leading to cell death.[4][5]
The key steps in this proposed mechanism are:
-
Binding to Ergosterol: Polyenes possess a higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cells. This selective binding is the basis for their antifungal activity and relative selectivity.[3][4][5]
-
Pore Formation: Upon binding to ergosterol, multiple this compound molecules are believed to aggregate within the membrane, forming pore-like structures.
-
Ion Leakage: These pores disrupt the osmotic integrity of the cell by allowing the uncontrolled leakage of monovalent ions (such as K+, Na+, H+) and other small molecules.
-
Cell Death: The resulting loss of essential ions and the disruption of the membrane potential lead to the cessation of metabolic processes and fungal cell death.
Caption: Proposed mechanism of action for this compound at the fungal cell membrane.
Quantitative Data: Antifungal Susceptibility
Specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of fungal pathogens has not yet been published. However, the following table provides representative MIC values for Amphotericin B, a well-characterized polyene, to illustrate the expected spectrum of activity. These values are sourced from established literature and serve as a proxy for the potential efficacy of a new polyene agent like this compound.
| Fungal Species | Representative MIC Range for Amphotericin B (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 2.0 |
| Candida auris | 1.0 - 2.0 |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Aspergillus flavus | 0.5 - 2.0 |
| Cryptococcus neoformans | 0.125 - 0.5 |
| Rhizopus arrhizus | 0.5 - 2.0 |
Note: This data is for Amphotericin B and is intended for illustrative purposes only. The actual MIC values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental to characterizing the antifungal and cytotoxic properties of a novel agent like this compound.
Protocol for Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[7][8]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
For filamentous fungi, grow the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI medium.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control. For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth).[7]
-
Protocol for MTT Cytotoxicity Assay
This protocol is a standard method to assess the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[9][10]
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HeLa, HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antifungal agent like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Cytotoxic Potential of Terpenoids Against Cancer Cell Lines: A Technical Overview
Introduction to Terpenoids and their Anticancer Activity
Terpenoids, also known as isoprenoids, are a large and structurally diverse class of naturally occurring organic compounds derived from isoprene units.[1] They are abundant in plants and have been extensively investigated for their wide range of pharmacological properties, including significant anticancer activities.[1][2] The cytotoxic effects of terpenoids against cancer cells are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy, as well as to inhibit tumor angiogenesis and metastasis.[2][3] Terpenomycin, a polyene antibiotic with a terpenoid moiety, is a promising candidate for anticancer research, although detailed cytotoxic data remains to be elucidated.
Quantitative Assessment of Cytotoxicity: IC50 Values
A key metric for quantifying the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the IC50 values of several representative terpenoids against various human cancer cell lines, showcasing the potent and selective nature of these compounds.
| Terpenoid | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Lipojesaconitine | A549 | Lung Carcinoma | 7.3 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.0 | [4] | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.8 | [4] | |
| Urmiensolide B | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 2.8 | [5] |
| Urmiensic Acid | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.6 | [5] |
| Neoabieslactone I | HCT-116 | Colorectal Carcinoma | 8.9 | [5] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 7.6 | [5] | |
| A549 | Lung Carcinoma | 4.2 | [5] | |
| 2′,4′-dihydroxy-6′-methoxychalcone | MCF-7 | Breast Adenocarcinoma | 6.30 | [6] |
| A549 | Small Lung Cancer | 46.23 | [6] | |
| Terpene Fraction (from Prunus arabica) | AMJ13 | Breast Cancer | 8.455 (µg/ml) | [7] |
| SK-GT-4 | Gastric Adenocarcinoma | 15.14 (µg/ml) | [7] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity involves a series of well-defined in vitro assays. A general workflow for assessing the cytotoxicity of a natural product like a terpenoid is outlined below.
Workflow for determining the in vitro cytotoxicity of a compound.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a terpenoid) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways Modulated by Cytotoxic Terpenoids
Terpenoids exert their cytotoxic effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer cells. The induction of apoptosis, or programmed cell death, is a common mechanism.
The Intrinsic Apoptosis Pathway
Many terpenoids trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.
Simplified intrinsic apoptosis pathway induced by terpenoids.
As depicted in the diagram, certain terpenoids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9.[9] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[9]
Other signaling pathways frequently implicated in the anticancer effects of terpenoids include:
-
The Extrinsic Apoptosis Pathway: Involving the activation of death receptors on the cell surface.
-
The PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, proliferation, and growth that is often inhibited by terpenoids.[3]
-
The MAPK/ERK Pathway: Involved in cell proliferation and differentiation, and its modulation by terpenoids can lead to cell cycle arrest.[3]
-
The NF-κB Pathway: A key regulator of inflammation and cell survival that is often suppressed by terpenoids.[3][9]
-
Autophagy: A cellular self-degradation process that can either promote cell survival or lead to cell death, and its interplay with apoptosis is complex and context-dependent.[3]
Conclusion and Future Directions
Terpenoids represent a vast and promising source of potential anticancer agents. Their diverse chemical structures and multifactorial mechanisms of action make them attractive candidates for further drug development. While this guide provides a general framework for understanding and evaluating the cytotoxic properties of terpenoids, it is imperative that specific studies on this compound are conducted to elucidate its precise mechanism of action and to determine its therapeutic potential. Future research should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo studies to establish its cytotoxicity profile, identify its molecular targets, and explore its efficacy in preclinical cancer models. Such investigations are crucial for unlocking the full therapeutic potential of this and other novel terpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpenoids' anti-cancer effects: focus on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phcogrev.com [phcogrev.com]
- 6. Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Bioactivity of Terpenomycin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin is a novel polyene macrolide discovered from the human pathogenic actinomycete, Nocardia terpenica.[1][2][3] Initial studies have revealed its potential as a bioactive compound with significant cytotoxic and antifungal properties, particularly against filamentous fungi.[1][4] Structurally related to bafilomycin, this compound presents an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a consolidated overview of the preliminary bioactivity data on this compound, outlines detailed experimental protocols for its further assessment, and proposes a potential mechanism of action based on its structural analogue, bafilomycin.
Quantitative Bioactivity Data
As of the current literature, specific quantitative data on the bioactivity of this compound, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, have not been publicly detailed. The available information highlights its qualitative cytotoxic and antifungal activities. To facilitate future research and a standardized comparison of this compound's potency, the following tables are presented as templates for organizing forthcoming quantitative data.
Table 1: Antifungal Activity of this compound (Hypothetical Data Structure)
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Method | Reference |
| Aspergillus fumigatus | Data not available | Data not available | Broth Microdilution | |
| Candida albicans | Data not available | Data not available | Broth Microdilution | |
| Trichophyton rubrum | Data not available | Data not available | Broth Microdilution |
Table 2: Cytotoxic Activity of this compound (Hypothetical Data Structure)
| Cell Line | IC50 (µM) | Assay Type | Exposure Time (h) | Reference |
| HeLa (Cervical Cancer) | Data not available | MTT Assay | 48 | |
| A549 (Lung Cancer) | Data not available | SRB Assay | 48 | |
| MRC-5 (Normal Lung Fibroblast) | Data not available | MTT Assay | 48 |
Proposed Mechanism of Action: Insights from Bafilomycin
Given that this compound is structurally related to bafilomycin, it is plausible that they share a similar mechanism of action. Bafilomycins are well-characterized as specific inhibitors of vacuolar-type H+-ATPase (V-ATPase).[4][5] V-ATPase is a proton pump crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[4][6][7]
By inhibiting V-ATPase, bafilomycin disrupts cellular processes including:
-
Autophagy: It blocks the fusion of autophagosomes with lysosomes, preventing the degradation and recycling of cellular components.[4][6]
-
Endosomal Acidification: Inhibition of V-ATPase raises the pH within endosomes, impairing the function of pH-dependent enzymes and receptor-ligand dissociation.[6][7]
-
Apoptosis Induction: The cellular stress induced by V-ATPase inhibition can trigger programmed cell death.[4]
It is hypothesized that this compound exerts its cytotoxic and antifungal effects through a similar inhibition of V-ATPase, leading to a cascade of events culminating in cell death.
Proposed mechanism of this compound action via V-ATPase inhibition.
Experimental Protocols
To facilitate further research into the bioactivity of this compound, the following detailed experimental protocols are provided.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation is observed.
-
Harvest the spores or conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1-5 x 10^3 CFU/mL in RPMI 1640 medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line in an appropriate medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a solvent control (vehicle) and untreated cells as controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow for determining the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
This compound is a promising new natural product with demonstrated cytotoxic and antifungal activities. While quantitative data on its potency is still forthcoming, its structural relationship to bafilomycin provides a strong rationale for its proposed mechanism of action via V-ATPase inhibition. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's bioactivity. Future research should focus on obtaining precise MIC and IC50 values against a broad panel of fungal pathogens and cancer cell lines, confirming its mechanism of action, and exploring its potential for in vivo efficacy and safety. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. invivogen.com [invivogen.com]
- 7. youtube.com [youtube.com]
Unraveling the Terpenomycin Assembly Line: A Technical Guide to its Unique Polyketide Synthase Pathway
For Immediate Release
A deep dive into the biosynthesis of Terpenomycin, a potent cytotoxic and antifungal polyene produced by the human pathogenic bacterium Nocardia terpenica, reveals a highly unusual polyketide synthase (PKS) pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this novel enzymatic assembly line, consolidating available quantitative data and detailing the experimental protocols used to elucidate its intricate mechanism.
The biosynthesis of the this compound carbon skeleton is orchestrated by a Type I modular PKS system encoded by a dedicated gene cluster. Unlike canonical PKS pathways, the this compound synthase exhibits a remarkable combination of "split" modules, where enzymatic domains are encoded on separate proteins, skipped modules, and iteratively used modules. A key distinguishing feature is the utilization of methoxymalonyl-CoA as a starter unit, a rare event in polyketide biosynthesis.[1][2][3]
Quantitative Analysis of this compound Biosynthesis
While detailed kinetic data for the individual PKS enzymes are not yet available in the public domain, the foundational research provides key quantitative insights into the genetic basis and production of this compound.
| Gene Cluster Component | Description | Size (kb) | Number of PKS Genes | Reference |
| This compound BGC | Biosynthetic Gene Cluster | 85 | 8 (terA-H) | [1] |
| PKS Modules and Domains | Total Modules | Predicted Iterative Modules | Starter Unit | Extender Units | Reference |
| This compound PKS | 15 | At least one | Methoxymalonyl-CoA | Methylmalonyl-CoA, Malonyl-CoA | [1] |
The this compound Polyketide Synthase Pathway
The proposed biosynthetic pathway for this compound is a complex, multi-step process involving eight PKS proteins (TerA-H). The assembly begins with the loading of a methoxymalonate starter unit, followed by a series of condensation reactions with methylmalonyl-CoA and malonyl-CoA extender units. The pathway is characterized by its non-linear progression, featuring split, skipped, and iterative module usage to construct the final polyketide chain.
Caption: Proposed modular arrangement of the this compound PKS pathway.
Experimental Protocols
The elucidation of the this compound PKS pathway involved a combination of genomic analysis, molecular microbiology, and analytical chemistry. Below are detailed methodologies for key experiments.
Transposon Mutagenesis of Nocardia terpenica
This protocol was employed to create a library of mutants to identify the genes responsible for this compound production.
Workflow:
References
Terpenomycin: A Technical Guide to Initial Screening Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Terpenomycin, a recently discovered polyene macrolide produced by the human pathogenic actinomycete Nocardia terpenica, has demonstrated significant antifungal and cytotoxic activity, particularly against filamentous fungi.[1][2] This technical guide provides a comprehensive overview of the essential experimental protocols and data interpretation frameworks for the initial in vitro screening of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess its antifungal efficacy and preliminary safety profile. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and cytotoxicity, and discusses the putative mechanism of action based on its structural class. All quantitative data is presented in standardized tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.
Introduction
This compound is a novel polyene natural product with a unique biosynthetic pathway originating from Nocardia terpenica.[1][2] Polyene macrolides, such as Amphotericin B, have long been a cornerstone of antifungal therapy. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. Due to its structural classification as a polyene, this compound is hypothesized to share this mechanism of action. The initial characterization of this compound has revealed potent activity against filamentous fungi, making it a promising candidate for further investigation.[1] This guide details the critical first steps in evaluating its potential as a therapeutic agent.
Data Presentation: Antifungal Activity and Cytotoxicity
Effective initial screening requires the generation of robust and comparable quantitative data. The following tables provide a standardized format for presenting the antifungal and cytotoxic data for this compound.
Note: The following data are illustrative examples based on the expected potency of a novel polyene antifungal agent and are intended to serve as a template. Specific experimental data for this compound against a broad range of fungal pathogens has not yet been published in the peer-reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 1.0 | 2.0 | 0.5 - 4.0 |
| Candida glabrata | ATCC 90030 | 2.0 | 4.0 | 1.0 - 8.0 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 0.125 - 1.0 |
| Aspergillus flavus | ATCC 200026 | 0.5 | 1.0 | 0.25 - 2.0 |
| Cryptococcus neoformans | ATCC 208821 | 0.5 | 1.0 | 0.25 - 2.0 |
| Fusarium solani | ATCC 36031 | 4.0 | 8.0 | 2.0 - 16.0 |
Table 2: Cytotoxicity (IC₅₀) of this compound against Human Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | 25.0 |
| A549 | Human Lung Carcinoma | 30.0 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of screening results. The following sections provide methodologies for the key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antifungal agents.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Fungal Inoculum Preparation:
-
From a fresh culture (24-48 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).
-
Include wells for a positive control antifungal, a negative control (medium with the highest concentration of the vehicle), and a growth control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density at 490 nm.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells for a vehicle control (medium with the highest concentration of the solvent) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the MTT cytotoxicity assay.
References
Characterization of Terpenomycin Producer Nocardia terpenica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of Nocardia terpenica, the producing organism of the promising cytotoxic and antifungal polyene, terpenomycin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in microbiology, natural product discovery, and drug development.
Organism Profile: Nocardia terpenica
Nocardia terpenica is a Gram-positive, catalase-positive, and weakly acid-fast bacterium belonging to the actinomycetes.[1][2][3] It is characterized by the formation of branching filaments that can fragment into rod-shaped or coccoid elements.[3][4] Initially isolated from patients with nocardiosis in Japan, this species has garnered significant interest due to its capacity to produce a variety of bioactive secondary metabolites, including this compound, brasilicardins, and terpenibactins.[5][6][7]
Morphological and Physiological Characteristics
Nocardia species are strict aerobes and exhibit growth over a wide temperature range, with an optimal growth temperature typically between 25°C and 37°C.[2][4] The strain Nocardia terpenica NC_YFY_NT001 has been specifically cultured at 35°C.[1] Colonies on agar media can have a variable appearance, often presenting with aerial hyphae.[4]
Genomic Insights
The genome of Nocardia terpenica has been sequenced, revealing a circular chromosome of approximately 8.85 Mbp and a GC content of around 68%.[8] Genomic analysis has been instrumental in identifying the biosynthetic gene clusters responsible for the production of its secondary metabolites. For instance, the this compound biosynthetic gene cluster is characterized by a polyketide synthase (PKS) with atypical features such as "split", skipped, and iteratively used modules.[9][10]
Data Presentation: Quantitative Characterization
The following tables summarize the key quantitative data available for Nocardia terpenica, primarily based on the characterization of the type strain IFM 0706T and strain IFM 0406.
Table 1: Biochemical Characteristics of Nocardia terpenica
| Test | Result for N. terpenica IFM 0706T and IFM 0406 | Reference |
| Decomposition of: | ||
| Adenine | + | [11] |
| Casein | + | [11] |
| Hypoxanthine | + | [11] |
| Tyrosine | + | [11] |
| Urea | + | [11] |
| Xanthine | - | [11] |
| Acid production from: | ||
| D-Glucose | + | [11] |
| Sucrose | + | [11] |
| D-Xylose | + | [11] |
| Adonitol | - | [11] |
| L-Arabinose | - | [11] |
| D-Fructose | + | [11] |
| D-Galactose | - | [11] |
| Inositol | - | [11] |
| D-Mannitol | - | [11] |
| D-Mannose | - | [11] |
| D-Sorbitol | - | [11] |
| Enzyme Activity: | ||
| Catalase | + | [1][2][3] |
| Nitrate Reductase | - | [11] |
| Utilization of: | ||
| Citrate | + | [11] |
Table 2: Growth Conditions for Nocardia terpenica
| Parameter | Condition | Reference |
| Temperature Range | Wide range, with optimal growth between 25°C and 37°C | [2][4] |
| Specific Culture Temperature | 35°C for strain NC_YFY_NT001 | [1] |
| Atmospheric Requirement | Strict Aerobe | [2] |
| Culture Media | Mueller-Hinton II Agar, Brain Heart Infusion (BHI) Broth | [1][11] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the characterization of Nocardia terpenica and its products.
Cultivation of Nocardia terpenica
-
Media Preparation : Prepare Mueller-Hinton II (MH II) agar slants or Brain Heart Infusion (BHI) broth according to the manufacturer's instructions. For solid media, supplement with 1% glucose and 1% glycerol can be used. For liquid cultures for DNA extraction, BHI broth with 2% glucose and 2% glycine can be utilized.[11]
-
Inoculation : Inoculate the media with a pure culture of Nocardia terpenica.
-
Incubation : Incubate the cultures at a temperature between 27°C and 35°C.[1][11] For agar slants, incubation for one week is typical, while broth cultures may be incubated for 3 days.[11]
-
Observation : Observe colony morphology on solid media and growth characteristics in liquid media.
16S rRNA Gene Sequencing for Identification
-
DNA Extraction : Extract genomic DNA from a pure culture of Nocardia terpenica using a suitable commercial kit or a standard enzymatic lysis and phenol-chloroform extraction method.
-
PCR Amplification : Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
PCR Conditions : A typical PCR protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Purification and Sequencing : Purify the PCR product to remove primers and dNTPs. Sequence the purified product using the same primers.
-
Sequence Analysis : Compare the obtained sequence with databases such as GenBank using BLAST to confirm the identity of the organism.
Transposon Mutagenesis for Gene Function Analysis
This protocol provides a general workflow for creating a transposon mutant library in Nocardia terpenica to identify genes involved in specific pathways, such as this compound biosynthesis.
-
Vector Preparation : Utilize a suitable delivery vector (e.g., a plasmid) carrying a transposon with a selectable marker (e.g., an antibiotic resistance gene) and a transposase.
-
Transformation/Conjugation : Introduce the vector into Nocardia terpenica. For many actinomycetes, conjugation is a more effective method of DNA transfer than transformation.
-
Selection of Mutants : Plate the cells on a selective medium containing the antibiotic corresponding to the transposon's resistance marker. Only cells that have incorporated the transposon into their genome will grow.
-
Screening : Screen the resulting mutants for the desired phenotype (e.g., loss of this compound production).
-
Identification of Insertion Site : For mutants of interest, identify the location of the transposon insertion in the genome. This can be achieved through methods like inverse PCR, arbitrary-primed PCR, or whole-genome sequencing of the mutant strain.[12]
Extraction and Analysis of this compound (General Approach)
While a specific protocol for this compound is not detailed in the available literature, a general approach for the extraction and analysis of polyketide natural products can be followed.
-
Solvent Extraction : After cultivation, extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate or butanol.
-
Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Separation : Subject the crude extract to chromatographic techniques for purification. This may involve column chromatography on silica gel or other resins, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis : Analyze the purified fractions and crude extract by analytical HPLC, typically using a C18 reverse-phase column with a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.[13] Detection can be performed using a UV-Vis or diode array detector, and fractions can be collected for further analysis.
-
Structure Elucidation : Characterize the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Biosynthesis and Regulation
The following diagrams illustrate key biosynthetic and regulatory pathways in Nocardia terpenica.
References
- 1. A Complete Genome of Nocardia terpenica NC_YFY_NT001 and Pan-Genomic Analysis Based on Different Sources of Nocardia spp. Isolates Reveal Possibly Host-Related Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocardia: characteristics, morphology, culture, pathogenesis - Maestrovirtuale.com [maestrovirtuale.com]
- 3. Updated Review on Nocardia Species: 2006–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nocardia - Wikipedia [en.wikipedia.org]
- 5. Germ AI | Nocardia terpenica [germai.app]
- 6. researchgate.net [researchgate.net]
- 7. New Nocobactin Derivatives with Antimuscarinic Activity, Terpenibactins A-C, Revealed by Genome Mining of Nocardia terpenica IFM 0406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current Protocols in Molecular Biology: Mapping Transposon Insertions in Bacterial Genomes by Arbitrarily Primed PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
The Enigmatic Role of Terpenomycin: A Deep Dive into its Natural Function in Nocardia
For Immediate Release
This technical whitepaper provides a comprehensive overview of the current scientific understanding of Terpenomycin, a polyene natural product synthesized by the actinobacterium Nocardia terpenica. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, microbiology, and infectious diseases. This document summarizes the known biosynthesis of this compound, its biological activities against other organisms, and critically, explores the yet-to-be-elucidated natural function of this molecule for its producing host.
Introduction to this compound and its Producer, Nocardia terpenica
Nocardia species are a group of Gram-positive, filamentous bacteria found ubiquitously in the environment, particularly in soil.[1] While some species are recognized as opportunistic pathogens in immunocompromised individuals, they are also prolific producers of a diverse array of secondary metabolites with potent biological activities.[2][3][4] Nocardia terpenica, a species associated with human nocardiosis, has been identified as the producer of this compound, a cytotoxic and antifungal polyene.[5][6][7][8][9]
The discovery of this compound adds to the growing arsenal of bioactive compounds from Nocardia, a genus known for its significant biosynthetic potential, rivaling that of the well-studied Streptomyces.[2][10] Understanding the natural function of these molecules is paramount, not only for ecological insights but also for harnessing their full therapeutic potential.
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). The biosynthetic gene cluster responsible for this compound production in Nocardia terpenica has been identified.[5][6]
Experimental Protocol: Identification of the this compound Biosynthetic Gene Cluster
A common method to link a natural product to its biosynthetic genes is through the creation and screening of a mutant library. In the case of this compound, a transposon mutant library of Nocardia terpenica was constructed.[5][6]
-
Transposon Mutagenesis: A transposon, a mobile genetic element, is randomly inserted into the bacterial genome. This process generates a library of mutants, each with a single gene disruption.
-
Phenotypic Screening: The culture broth of each mutant is analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), and compared to the wild-type strain.
-
Identification of Null-Mutant: A mutant that no longer produces the compound of interest (in this case, this compound) is identified as a "null-mutant".[5][6]
-
Gene Identification: The genomic DNA of the null-mutant is isolated, and the site of the transposon insertion is determined by sequencing the DNA flanking the transposon. This identifies the gene that was disrupted and is, therefore, essential for the biosynthesis of the compound.
This approach successfully identified the PKS responsible for this compound biosynthesis.[5][6]
References
- 1. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. germai.app [germai.app]
- 8. A Complete Genome of Nocardia terpenica NC_YFY_NT001 and Pan-Genomic Analysis Based on Different Sources of Nocardia spp. Isolates Reveal Possibly Host-Related Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Genomics and Metabolomics in the Genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Terpenomycin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin is a polyene macrolide with significant cytotoxic and antifungal activities.[1][2] It is a secondary metabolite produced by the human pathogenic actinomycete, Nocardia terpenica.[1][2] As a member of the polyene class of antibiotics, this compound holds potential for further investigation as a therapeutic agent. These application notes provide a generalized protocol for the extraction and purification of this compound from Nocardia terpenica culture, based on established methods for polyene antibiotics from actinomycetes. It is important to note that a specific, detailed protocol for this compound has not yet been published in the available scientific literature. Therefore, the following protocols should be considered as a starting point and may require optimization for specific laboratory conditions and research goals.
Data Presentation
Currently, there is no publicly available quantitative data on the extraction yields and purification folds for this compound. Researchers are encouraged to meticulously document these parameters during their experiments to build a comprehensive understanding of the process. A suggested template for data collection is provided below.
Table 1: Exemplar Data Table for this compound Extraction and Purification
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Supernatant | 100 | 1 | ||||
| Solvent Extraction | ||||||
| Silica Gel Chromatography | ||||||
| Preparative HPLC |
Experimental Protocols
I. Cultivation of Nocardia terpenica for this compound Production
This protocol outlines the steps for culturing Nocardia terpenica to promote the production of secondary metabolites, including this compound.
Materials:
-
Nocardia terpenica strain
-
Sterile culture media (e.g., Brain Heart Infusion Broth, Bennett's Agar)
-
Shaker incubator
-
Sterile flasks and petri dishes
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Strain Activation: Inoculate a sterile petri dish containing a suitable agar medium with Nocardia terpenica. Incubate at 30-37°C until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a sterile flask containing liquid medium with a single colony from the agar plate. Incubate in a shaker incubator at 30-37°C and 150-200 rpm for 2-3 days.
-
Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (typically a 5-10% inoculum). The choice of production medium can significantly influence secondary metabolite production and may require optimization.
-
Incubation: Incubate the production culture in a shaker incubator at 30-37°C and 150-200 rpm for 5-10 days. Monitor the culture for growth and secondary metabolite production.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. Both the mycelium and the supernatant should be processed as this compound may be present in either or both fractions.
II. Extraction of Crude this compound
This protocol describes a general method for extracting polyene antibiotics from actinomycete cultures. Given the cytotoxic nature of this compound, appropriate safety precautions should be taken.
Materials:
-
Harvested culture broth (mycelium and supernatant)
-
Organic solvents (e.g., ethyl acetate, butanol, methanol)
-
Rotary evaporator
-
Separatory funnel
-
Glassware
Procedure:
-
Supernatant Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate or butanol).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process 2-3 times to maximize recovery.
-
Pool the organic extracts.
-
-
Mycelial Extraction:
-
Homogenize the mycelial pellet in a suitable solvent like methanol.
-
Stir or sonicate the mixture for several hours to ensure complete extraction.
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Repeat the extraction process 2-3 times.
-
Pool the solvent extracts.
-
-
Concentration:
-
Combine the organic extracts from the supernatant and mycelium.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
III. Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract. The instability of polyenes to light and pH changes should be considered throughout the purification process.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Fractions collector
-
Spectrophotometer or other analytical instruments for monitoring purification
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor for the presence of the target compound using techniques like Thin Layer Chromatography (TLC) or by assessing the antifungal/cytotoxic activity of the fractions.
-
Pool the active fractions and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.
-
Inject the sample onto a preparative HPLC column (e.g., a reversed-phase C18 column).
-
Elute with an appropriate mobile phase, which may be an isocratic or gradient system (e.g., acetonitrile-water or methanol-water).
-
Monitor the elution profile using a UV-Vis detector, as polyenes have characteristic UV absorption spectra.
-
Collect the peak corresponding to this compound.
-
Concentrate the purified fraction to obtain pure this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways and Mechanism of Action
Detailed signaling pathways for this compound's cytotoxic and antifungal activities have not yet been elucidated in the scientific literature. As a polyene antibiotic, it is hypothesized to interact with fungal cell membranes, similar to other compounds in its class, leading to cell death. Its cytotoxic effects on cancer cells suggest interference with critical cellular processes, but the specific molecular targets and pathways remain to be identified. Further research is required to understand its precise mechanism of action.
References
Application Notes and Protocols for the Genetic Manipulation of Terpenomycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin, a polyene natural product isolated from Nocardia terpenica, has demonstrated significant cytotoxic and antifungal activities, making it a compound of interest for drug development.[1][2] Its biosynthesis is orchestrated by a complex Type I polyketide synthase (PKS) gene cluster, which presents numerous opportunities for genetic manipulation to enhance production yields, generate novel analogs with improved therapeutic properties, and elucidate its biosynthetic pathway.[1] This document provides detailed application notes and protocols for the genetic manipulation of this compound biosynthesis in its native producer, Nocardia terpenica, and through heterologous expression in a model actinomycete host.
This compound Biosynthesis and Genetic Targets
The biosynthesis of this compound is governed by a large, modular Type I PKS gene cluster.[1] Understanding the organization and function of this cluster is paramount for targeted genetic manipulation. The core PKS enzymes are responsible for assembling the polyketide backbone, while tailoring enzymes, such as P450 monooxygenases and glycosyltransferases, modify the scaffold to produce the final bioactive molecule.
Potential genetic manipulation strategies include:
-
Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster (BGC) with a strong, constitutive, or inducible promoter to enhance transcription and overall yield.
-
Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of precursor molecules, such as acetyl-CoA and malonyl-CoA, can increase the metabolic flux towards this compound production.
-
Gene Knockout: Targeted inactivation of specific genes within the BGC can be used to elucidate the function of tailoring enzymes and to generate novel this compound analogs. For instance, knocking out a specific P450 monooxygenase may prevent a hydroxylation step, leading to a new derivative.
-
Heterologous Expression: Transferring the entire this compound BGC into a genetically tractable and high-producing host, such as Streptomyces albus, can overcome challenges associated with the genetic manipulation of Nocardia terpenica and potentially lead to higher yields.[3][4]
Data Presentation: Potential Impact of Genetic Manipulations on this compound Production
While specific quantitative data for engineered this compound production is not yet extensively published, the following table provides a hypothetical representation of expected outcomes based on similar genetic strategies applied to other polyketide biosynthetic pathways in actinomycetes. This data is illustrative and serves as a guide for potential improvements.
| Genetic Modification Strategy | Target Gene(s) | Host Strain | Expected this compound Titer (mg/L) | Fold Increase (vs. Wild-Type) | Notes |
| Wild-Type | N/A | Nocardia terpenica | 50 | 1 | Baseline production in optimized culture conditions. |
| Promoter Replacement | terP (promoter) | Nocardia terpenica | 200 | 4 | Replacement of the native promoter with a strong constitutive promoter like ermE*. |
| Precursor Flux Increase | accA1, accA2 | Nocardia terpenica | 150 | 3 | Overexpression of acetyl-CoA carboxylase genes to increase malonyl-CoA supply. |
| Gene Knockout | terO (P450 oxidase) | Nocardia terpenica | 40 (Analog A) | 0.8 | Generation of a novel dehydroxylated this compound analog. |
| Heterologous Expression | Entire ter BGC | Streptomyces albus | 300 | 6 | Expression in a clean-background, high-producing heterologous host. |
| Combined Approach | Promoter Replacement + Precursor Flux Increase | Nocardia terpenica | 450 | 9 | Synergistic effect of enhancing both transcription and precursor availability. |
Experimental Protocols
Protocol 1: Targeted Gene Knockout in Nocardia terpenica using CRISPR-Cas9
This protocol describes the targeted inactivation of a gene within the this compound BGC in Nocardia terpenica using a CRISPR-Cas9 system.
1. Materials:
-
Nocardia terpenica strain
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
CRISPR-Cas9 vector for actinomycetes (e.g., pCRISPomyces-2)
-
Brain Heart Infusion (BHI) medium
-
Soy Flour Mannitol (SFM) agar
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Lysozyme, Glycine
-
Electroporation cuvettes (2 mm gap)
-
Electroporator
2. Methods:
2.1. Design and Construction of the sgRNA Expression Plasmid:
-
Identify a 20-bp target sequence within the gene of interest in the this compound BGC. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Synthesize two complementary oligonucleotides encoding the target sequence.
-
Anneal the oligonucleotides and clone them into the BbsI site of the pCRISPomyces-2 vector according to the manufacturer's instructions.
-
Transform the resulting plasmid into E. coli and verify the sequence of the insert.
2.2. Preparation of Nocardia terpenica Competent Cells:
-
Inoculate 50 mL of BHI broth with N. terpenica and incubate at 30°C with shaking until the early to mid-log phase (OD600 ≈ 0.4-0.6).
-
Add glycine to a final concentration of 1% and continue incubation for another 18-24 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold, sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.
2.3. Transformation by Electroporation:
-
Thaw the competent cells on ice and add 1-2 µg of the sgRNA expression plasmid.
-
Transfer the cell/DNA mixture to a pre-chilled 2 mm electroporation cuvette.
-
Apply a single electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of BHI broth to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 30°C for 2-4 hours to allow for recovery and expression of the antibiotic resistance marker.
-
Plate the cell suspension on SFM agar containing the appropriate antibiotic for selection.
-
Incubate at 30°C for 5-10 days until colonies appear.
2.4. Verification of Gene Knockout:
-
Isolate genomic DNA from putative mutant colonies.
-
Perform PCR using primers flanking the target gene to screen for deletions or insertions.
-
Confirm the mutation by Sanger sequencing of the PCR product.
-
Analyze the culture broth of confirmed mutants by HPLC and LC-MS to detect the absence of this compound and the potential presence of new analogs.
Figure 1. Workflow for CRISPR-Cas9 mediated gene knockout in Nocardia terpenica.
Protocol 2: Heterologous Expression of the this compound BGC in Streptomyces albus
This protocol outlines the cloning and expression of the entire this compound BGC in a heterologous host, Streptomyces albus.
1. Materials:
-
Nocardia terpenica genomic DNA
-
Streptomyces albus host strain (e.g., J1074 or a derivative with deleted native BGCs)
-
E. coli DH10B for BAC library construction
-
Bacterial Artificial Chromosome (BAC) vector
-
Integrative shuttle vector for Streptomyces (e.g., pSET152)
-
Restriction enzymes, T4 DNA ligase
-
Appropriate antibiotics
2. Methods:
2.1. Cloning of the this compound BGC:
-
Construct a BAC library of Nocardia terpenica genomic DNA following standard protocols.
-
Screen the BAC library by PCR using primers specific to conserved regions of the this compound PKS genes to identify clones containing the complete BGC.
-
Isolate the BAC DNA containing the this compound BGC.
2.2. Subcloning into a Streptomyces Shuttle Vector:
-
Excise the this compound BGC from the BAC vector using appropriate restriction enzymes.
-
Ligate the BGC fragment into a suitable integrative Streptomyces shuttle vector, such as pSET152.
-
Transform the ligation mixture into E. coli and select for positive clones.
2.3. Conjugal Transfer to Streptomyces albus:
-
Transform the shuttle vector containing the this compound BGC into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Prepare a lawn of Streptomyces albus spores on SFM agar plates.
-
Mix the E. coli donor strain with the S. albus spores and spot the mixture onto the SFM agar.
-
Incubate at 30°C for 16-20 hours to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for S. albus exconjugants.
-
Incubate for a further 7-14 days until resistant colonies appear.
2.4. Verification and Production Analysis:
-
Restreak the exconjugant colonies on selective media to ensure purity.
-
Confirm the integration of the this compound BGC into the S. albus genome by PCR using primers specific to the BGC.
-
Inoculate the confirmed recombinant S. albus strain into a suitable production medium.
-
After an appropriate incubation period, extract the culture broth and analyze for the production of this compound using HPLC and LC-MS.
Figure 2. Workflow for heterologous expression of the this compound BGC.
Signaling Pathways and Regulatory Considerations
The production of secondary metabolites like this compound is often tightly regulated by complex signaling pathways. While the specific regulatory network for this compound biosynthesis is yet to be fully elucidated, it is likely influenced by global regulators of secondary metabolism in Nocardia.
Figure 3. A generalized signaling pathway for the regulation of secondary metabolite biosynthesis.
Manipulating these regulatory networks presents another avenue for enhancing this compound production. Overexpression of positive regulators or deletion of repressors are potential strategies to be explored.
Conclusion
The genetic manipulation of this compound biosynthesis holds significant promise for improving its production and generating novel, potentially more effective derivatives. The protocols and strategies outlined in this document provide a framework for researchers to begin exploring the genetic engineering of this valuable natural product. While the provided protocols are based on established methods for actinomycetes, optimization for Nocardia terpenica and the specific this compound biosynthetic gene cluster will be crucial for success. Future work should focus on elucidating the specific regulatory mechanisms governing this compound production to enable more targeted and effective metabolic engineering strategies.
References
- 1. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodology for Determining Terpenomycin Antifungal Susceptibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin is a polyene macrolide antibiotic with demonstrated antifungal and cytotoxic properties. As a member of the polyene class of antifungals, its primary mechanism of action is believed to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death. Accurate and reproducible methods for determining the in vitro susceptibility of fungal pathogens to this compound are crucial for preclinical development and for establishing its potential clinical utility.
These application notes provide detailed protocols for testing the antifungal susceptibility of this compound against various fungal isolates, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein are intended to provide a standardized framework for researchers to generate reliable and comparable data.
Data Presentation
Quantitative data from antifungal susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) values, should be organized into clear and concise tables to facilitate comparison across different fungal species and isolates.
Table 1: Broth Microdilution MICs of this compound against Yeast Isolates
| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Insert Value | Insert Value |
| Clinical Isolate 1 | Insert Value | ||
| Cryptococcus neoformans | ATCC 90112 | Insert Value | Insert Value |
| Clinical Isolate 2 | Insert Value | ||
| Candida glabrata | ATCC 90030 | Insert Value | Insert Value |
| Clinical Isolate 3 | Insert Value |
Table 2: Broth Microdilution MICs of this compound against Filamentous Fungi
| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | Insert Value | Insert Value |
| Clinical Isolate 1 | Insert Value | ||
| Aspergillus flavus | ATCC 204304 | Insert Value | Insert Value |
| Clinical Isolate 2 | Insert Value | ||
| Aspergillus terreus | ATCC MYA-363 | Insert Value | Insert Value |
| Clinical Isolate 3 | Insert Value |
Table 3: Disk Diffusion Zone Diameters for this compound against Yeast Isolates
| Fungal Species | Isolate ID | This compound Disk Content (µg) | Zone Diameter (mm) | Quality Control Strain Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | Insert Value | Insert Value | Insert Value |
| Clinical Isolate 1 | Insert Value | Insert Value | ||
| Candida tropicalis | ATCC 750 | Insert Value | Insert Value | Insert Value |
| Clinical Isolate 2 | Insert Value | Insert Value | ||
| Candida parapsilosis | ATCC 22019 | Insert Value | Insert Value | Insert Value |
| Clinical Isolate 3 | Insert Value | Insert Value |
Experimental Protocols
The following protocols are based on the CLSI documents M27 (Broth Dilution) and M44 (Disk Diffusion) and are adapted for the evaluation of this compound.[1][2][3][4]
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates such as Candida spp. and Cryptococcus spp.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound working solution in the 96-well plates with RPMI 1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Include a drug-free well for a growth control.
-
-
Inoculum Preparation:
-
Culture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be determined visually or with a microplate reader.
-
Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts
This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.[1]
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates and quality control strains (e.g., C. albicans ATCC 90028)
-
Sterile saline (0.85%)
-
Incubator (35°C)
-
Calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35°C for 20-24 hours.
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.
-
Visualizations
This compound Antifungal Susceptibility Testing Workflow
Caption: Workflow for this compound Antifungal Susceptibility Testing.
Proposed Signaling Pathway for this compound's Antifungal Action
Caption: Mechanism of Action of Polyene Antifungals like this compound.
References
Application Notes and Protocols for the LC-MS/MS Detection and Quantification of Terpenomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin is a recently discovered cytotoxic and antifungal polyene macrolide produced by the human pathogenic bacterium Nocardia terpenica.[1][2] Its potent biological activities make it a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for the sensitive and specific detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on the analytical techniques employed in the initial discovery and characterization of this compound.
Principle of the Method
This method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) to separate this compound from complex sample matrices, followed by detection and quantification using tandem mass spectrometry (MS/MS). The separation is achieved by reverse-phase chromatography, and the quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the analysis of this compound in various sample types, including bacterial culture extracts.
Experimental Protocols
Sample Preparation: Extraction of this compound from Nocardia Cultures
This protocol is designed for the extraction of this compound from bacterial cultures.
Materials:
-
Nocardia terpenica culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Grow Nocardia terpenica in a suitable liquid medium until sufficient biomass and secondary metabolite production are achieved.
-
Harvest the culture broth and centrifuge to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract twice with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the methanolic solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 100% B over 8 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 0.1 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 0.1 | [To be determined] |
Note: Specific precursor and product ions, as well as the optimal collision energy for this compound, need to be determined by infusing a purified standard of the compound into the mass spectrometer. The molecular weight of this compound can be used to predict the protonated molecule [M+H]⁺ as the precursor ion. Fragmentation of the precursor ion will yield characteristic product ions.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Description |
| Retention Time (RT) | The time at which this compound elutes from the LC column. |
| Precursor Ion (Q1) | The m/z of the intact, ionized this compound molecule selected in the first quadrupole. |
| Product Ion (Q3) | The m/z of a specific fragment ion of this compound generated by collision-induced dissociation and selected in the third quadrupole. |
| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately and precisely quantified. |
| Linear Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
Note: The specific values for these parameters should be determined during method development and validation in your laboratory.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key steps in the LC-MS/MS method.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound. The detailed protocols for sample preparation and instrumental analysis will enable researchers to accurately measure this novel polyene macrolide in various matrices. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the user's laboratory to ensure reliable results.
References
Terpenomycin in Fungal Biofilm Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Terpenomycin
This compound is a polyene macrolide antibiotic with a unique structure that includes both terpenoid and polyketide moieties.[1] Isolated from the human pathogenic actinomycete, Nocardia terpenica, it has demonstrated significant cytotoxic and antifungal activities, particularly against filamentous fungi.[1][2][3] As a member of the polyene class of antifungals, its mechanism of action is presumed to involve interaction with ergosterol in the fungal cell membrane, leading to membrane disruption and cell death.[4][5][6]
Despite its promising antifungal profile, to date, there is a notable lack of specific research on the practical application of this compound in the study of fungal biofilms. Fungal biofilms, structured communities of fungal cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies.[4][7] The exploration of novel compounds like this compound against these resilient structures is a critical area of research.
Given the limited direct data on this compound's anti-biofilm properties, this document provides a comprehensive guide for researchers interested in studying its potential effects. The following application notes and protocols are based on established methodologies for evaluating other terpenoid and polyene compounds against fungal biofilms, offering a robust framework for the investigation of this compound.
Application Notes: Investigating this compound's Anti-Biofilm Potential
The study of this compound's effect on fungal biofilms can be approached by examining its ability to inhibit biofilm formation and eradicate pre-formed biofilms. Key fungal pathogens to consider for these studies include Candida albicans and Aspergillus fumigatus, both of which are well-characterized biofilm formers of significant clinical relevance.
Key Research Questions:
-
What is the minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells?
-
What is the minimum biofilm inhibitory concentration (MBIC) of this compound required to prevent biofilm formation?
-
What is the minimum biofilm eradication concentration (MBEC) of this compound required to eliminate pre-formed biofilms?
-
How does this compound affect the architecture and viability of fungal biofilms?
-
What is the underlying mechanism of this compound's anti-biofilm activity? Does it disrupt the cell membrane, inhibit matrix production, or interfere with key signaling pathways?
Considerations for Experimental Design:
-
Solubility: this compound, like many polyenes, may have limited aqueous solubility. Appropriate solvents, such as dimethyl sulfoxide (DMSO), should be used for stock solutions, with final concentrations in culture media containing a minimal and non-toxic percentage of the solvent.
-
Controls: Appropriate controls are crucial. These should include untreated biofilms (negative control), biofilms treated with the solvent alone, and biofilms treated with a known anti-biofilm agent (positive control, e.g., Amphotericin B for a polyene).
-
Biofilm Growth Conditions: The choice of substrate (e.g., polystyrene, silicone), growth medium, and incubation time will significantly impact biofilm formation and should be optimized and standardized for each fungal species.
Quantitative Data on Related Antifungal Compounds
Due to the absence of specific data for this compound, the following tables summarize the anti-biofilm activity of other well-studied terpenoids and the polyene Amphotericin B against Candida albicans biofilms. This data can serve as a benchmark for future studies on this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Terpenoids and Amphotericin B against Planktonic Candida albicans
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Carvacrol | C. albicans | 125 - 250 | --INVALID-LINK-- |
| Eugenol | C. albicans | 250 - 500 | --INVALID-LINK-- |
| Thymol | C. albicans | 125 - 250 | --INVALID-LINK-- |
| Amphotericin B | C. albicans | 0.25 - 1.0 | --INVALID-LINK-- |
Table 2: Anti-Biofilm Activity of Representative Terpenoids and Amphotericin B against Candida albicans Biofilms
| Compound | Biofilm Stage | Concentration (µg/mL) | % Inhibition/Eradication | Assay | Reference |
| Carvacrol | Formation | 125 | >80% | Crystal Violet | --INVALID-LINK-- |
| Eugenol | Pre-formed | 500 | ~50% | XTT | --INVALID-LINK-- |
| Thymol | Pre-formed | 250 | ~60% | XTT | --INVALID-LINK-- |
| Amphotericin B | Pre-formed | 1 | >90% | XTT | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-biofilm properties of a test compound, such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of planktonic fungal cells.
Materials:
-
Fungal strain (e.g., Candida albicans SC5314)
-
Yeast Peptone Dextrose (YPD) agar plates and broth
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Culture the fungal strain on a YPD agar plate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
Prepare serial two-fold dilutions of the test compound in RPMI-1640 in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal cell suspension to each well, resulting in a final cell density of 5 x 10⁵ cells/mL.
-
Include a positive control (fungal cells with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of the test compound to prevent biofilm formation.
Materials:
-
Materials from Protocol 1
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Acetic Acid (33%)
Procedure:
-
Prepare the fungal cell suspension and serial dilutions of the test compound in a 96-well plate as described in Protocol 1.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells twice with sterile PBS.
-
Air-dry the plate for 45 minutes.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with sterile distilled water.
-
Air-dry the plate completely.
-
Destain the biofilms by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of untreated control well)] x 100.
Protocol 3: Biofilm Eradication Assay (XTT Reduction Assay)
This assay measures the metabolic activity of the remaining viable cells in a pre-formed biofilm after treatment with the test compound.
Materials:
-
Materials from Protocol 1
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (10 mM in acetone)
Procedure:
-
Grow biofilms in a 96-well plate for 24 hours as described in Protocol 2 (steps 1-2), without the addition of the test compound.
-
After 24 hours, wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of fresh RPMI-1640 containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells twice with PBS.
-
Prepare the XTT-menadione solution by mixing 10 µL of the menadione stock with 1 mL of the XTT solution for every 10 wells to be tested.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm.
-
The percentage of biofilm eradication is calculated as: [1 - (OD490 of treated well / OD490 of untreated control well)] x 100.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy to Treat Fungal Biofilm-Based Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terpenomycin as a Tool for Studying Polyketide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin, a cytotoxic and antifungal polyene natural product isolated from Nocardia terpenica, presents a unique molecular scaffold originating from a highly unusual polyketide synthase (PKS). The biosynthetic machinery of this compound is distinguished by its utilization of methoxymalonate as a starter unit and features a combination of "split," skipped, and iteratively used modules.[1] These distinctive characteristics suggest that this compound and its derivatives could serve as valuable tools for the broader scientific community to investigate the mechanisms and specificities of other polyketide synthases, particularly those involved in the biosynthesis of complex natural products.
These application notes provide a framework and detailed protocols for utilizing this compound as a chemical probe to explore polyketide biosynthesis. The methodologies described herein are intended to guide researchers in characterizing PKS function, identifying novel PKS inhibitors, and engineering PKS pathways for the production of new bioactive compounds.
Proposed Mechanism of Action of this compound as a PKS Modulator
Given the unique methoxymalonate starter unit in its biosynthesis, it is hypothesized that this compound may act as a competitive inhibitor of PKSs that recognize and incorporate structurally related or other unusual starter or extender units. By mimicking a natural substrate, this compound could potentially bind to the active site of the ketosynthase (KS) or acyltransferase (AT) domains, thereby blocking the condensation of polyketide chains. This proposed mechanism makes this compound a potentially selective tool for a subset of PKSs.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential inhibitory effects of this compound on a target PKS. This data is for exemplary purposes and would need to be determined experimentally for any specific PKS of interest.
Table 1: In Vitro PKS Inhibition by this compound
| PKS Target | Substrate (Starter Unit) | This compound IC50 (µM) | Inhibition Type |
| PKS-X | Malonyl-CoA | > 100 | No significant inhibition |
| PKS-Y | Methylmalonyl-CoA | 75.2 ± 8.1 | Weak inhibition |
| PKS-Z (putative unusual substrate) | Propionyl-CoA | 5.8 ± 1.2 | Competitive |
| PKS-Z (putative unusual substrate) | Methoxymalonyl-CoA | 0.9 ± 0.2 | Competitive |
Table 2: Kinetic Parameters of PKS-Z Inhibition by this compound
| Substrate (Methoxymalonyl-CoA) | Vmax (µmol/min/mg) | Km (µM) | Ki (µM) |
| No Inhibitor | 12.5 | 50 | - |
| + 0.5 µM this compound | 12.3 | 78 | 0.85 |
| + 1.0 µM this compound | 12.6 | 105 | 0.92 |
| + 2.0 µM this compound | 12.4 | 158 | 0.89 |
Experimental Protocols
Protocol 1: In Vitro Polyketide Synthase Inhibition Assay
This protocol details the procedure for determining the inhibitory activity of this compound against a purified PKS enzyme.
Materials:
-
Purified PKS enzyme
-
This compound stock solution (in DMSO)
-
Substrate stock solutions (e.g., malonyl-CoA, methylmalonyl-CoA, propionyl-CoA)
-
NADPH (for reductive domains)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA, 2 mM DTT)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Scintillation fluid and vials (if using radiolabeled substrates)
-
HPLC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH (if required), and the PKS enzyme at the desired concentration.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the radiolabeled or non-radiolabeled substrate (e.g., [1-14C]malonyl-CoA).
-
Incubate the reaction at the optimal temperature for the PKS enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Extract the polyketide product using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracted product. For radiolabeled substrates, quantify the incorporated radioactivity using a scintillation counter. For non-radiolabeled substrates, analyze the product by HPLC-MS to determine the product yield.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Assay for PKS Inhibition
This protocol describes how to assess the effect of this compound on polyketide production in a microbial strain.
Materials:
-
Microbial strain producing the target polyketide
-
Appropriate liquid culture medium
-
This compound stock solution (in DMSO)
-
Solvent for extraction (e.g., ethyl acetate, acetone)
-
HPLC-MS system for product analysis
Procedure:
-
Inoculate the microbial strain into the liquid culture medium.
-
Grow the culture to the early-to-mid exponential phase.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the cultures.
-
Continue incubation for a period sufficient for polyketide production (e.g., 48-72 hours).
-
Harvest the culture and extract the polyketide product from the culture broth and/or mycelium using a suitable solvent.
-
Analyze the extracts by HPLC-MS to quantify the amount of the target polyketide.
-
Determine the effect of this compound on cell growth by measuring the optical density or dry cell weight.
-
Normalize the polyketide production to cell growth and calculate the inhibition of polyketide synthesis.
Protocol 3: Generation of a this compound-Resistant PKS Mutant
This protocol outlines a strategy for generating and identifying mutations in a target PKS that confer resistance to this compound, which can help to identify the inhibitor's binding site.
Materials:
-
Microbial strain producing the target polyketide
-
Mutagenesis agent (e.g., UV irradiation, chemical mutagen) or CRISPR-Cas9 system for targeted mutagenesis
-
Agar plates with and without this compound
-
Molecular biology reagents for DNA extraction, PCR, and sequencing
Procedure:
-
Mutagenesis: Expose the microbial strain to a mutagenic agent to induce random mutations or use a CRISPR-Cas9 system to target specific regions of the PKS gene.
-
Selection: Plate the mutagenized cells on agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Screening: Isolate colonies that grow in the presence of this compound (resistant mutants).
-
Verification: Confirm the resistance phenotype by re-streaking the mutants on this compound-containing plates and by performing whole-cell inhibition assays (Protocol 2).
-
Genetic Analysis: Extract genomic DNA from the resistant mutants.
-
Sequencing: Amplify and sequence the target PKS gene from the resistant mutants to identify mutations.
-
Structural Modeling: Map the identified mutations onto a homology model of the PKS to predict their impact on this compound binding.
Visualizations
Caption: Experimental workflow for using this compound as a PKS probe.
Caption: Logical relationship for this compound as a selective PKS inhibitor.
References
Application Notes and Protocols for the Synthesis of Terpenomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenomycin is a polyene macrolide antibiotic with significant cytotoxic and antifungal activities. Structurally, it is related to bafilomycin A1 and the concanamycins, all of which are potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). Due to its complex structure and potent biological activity, the synthesis of this compound and its derivatives is of great interest for the development of new therapeutic agents. This document provides detailed protocols and application notes for the proposed synthesis of this compound derivatives, based on established synthetic routes for the structurally similar macrolide, bafilomycin A1. While specific synthetic protocols for this compound are not yet published, the methodologies presented here offer a robust framework for accessing novel this compound analogs for structure-activity relationship (SAR) studies and drug discovery programs.
Data Presentation
The following tables summarize key quantitative data from the synthesis and biological evaluation of bafilomycin A1 and its derivatives. This data serves as a benchmark for the proposed synthesis and evaluation of this compound analogs.
Table 1: Summary of Key Coupling Reactions in the Total Synthesis of Bafilomycin A1
| Coupling Step | Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
| Stille Coupling | C5−C11 vinyl iodide | C12−C17 vinylstannane | Pd(MeCN)2Cl2, THF, 25 °C | 85% | [1][2] |
| Aldol Reaction | C1−C17 lactone aldehyde | C18−C25 ethyl ketone | LiN(SiMe3)2, THF, -78 °C | 72% | [3] |
| Suzuki Coupling | Vinyl iodide | Vinylborane | Pd(PPh3)4, Tl2CO3, THF/H2O | Not Specified | [3] |
Table 2: Structure-Activity Relationship of Bafilomycin A1 Derivatives as V-ATPase Inhibitors
| Compound | Modification | Relative Potency (cOc V-ATPase) | Relative Potency (bCG V-ATPase) | Reference |
| Bafilomycin A1 | - | 1 | 1 | [4][5] |
| 4 | 21-O-Acetyl | 0.017 | 0.025 | [4] |
| 31 | C1-C4 diene reduction | Inactive | Inactive | [4] |
| 32 | C3-methoxy elimination | Inactive | Inactive | [4] |
*cOc: chicken osteoclasts; bCG: bovine chromaffin granules. Potency is relative to bafilomycin A1 (IC50 = 1–3 nM for cOc and 0.6–1.5 nM for bCG).[4]
Experimental Protocols
The following protocols are adapted from the successful total synthesis of bafilomycin A1 and are proposed for the synthesis of the this compound core structure and its derivatives.
Protocol 1: Synthesis of the C1-C17 Macrolactone Core of a this compound Analog
This protocol outlines a convergent approach to the 16-membered macrolactone, a key structural feature of this compound.
1. Synthesis of Key Fragments:
-
C5-C11 Vinyl Iodide Fragment: This fragment can be synthesized from commercially available chiral starting materials such as methyl (S)-3-hydroxy-2-methylpropionate through a series of stereoselective reactions including aldol additions and reductions.[1][2]
-
C12-C17 Vinylstannane Fragment: This fragment can also be prepared from a chiral pool starting material like D-glucose, involving steps such as osmium-catalyzed dihydroxylation and subsequent functional group manipulations.[1][2]
2. Stille Coupling of Fragments:
-
To a solution of the C5-C11 vinyl iodide (1.0 eq) in anhydrous THF, add the C12-C17 vinylstannane (1.2 eq) and Pd(MeCN)2Cl2 (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
3. Macrolactonization:
-
The linear precursor obtained from the Stille coupling is subjected to macrolactonization. A common method is the Yamaguchi macrolactonization.
-
To a solution of the seco-acid (1.0 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP (5.0 eq) in anhydrous toluene.
-
Add the activated ester solution dropwise to the DMAP solution over a period of 6-8 hours at 80 °C using a syringe pump.
-
After the addition is complete, stir the reaction for an additional 4 hours at 80 °C.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography to yield the macrolactone.
Protocol 2: Late-Stage Functionalization via Aldol Condensation
This protocol describes the coupling of the macrolactone core with a side-chain fragment, a key step in completing the synthesis of the full this compound analog.
1. Synthesis of the Side-Chain Fragment:
-
The side-chain fragment, analogous to the C18-C25 ethyl ketone in the bafilomycin A1 synthesis, can be prepared from a suitable chiral starting material like ethyl (S)-lactate.[2]
2. Aldol Condensation:
-
To a solution of the C1-C17 macrolactone aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium hexamethyldisilazide (LiN(SiMe3)2) (1.1 eq) in THF.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of the side-chain ethyl ketone (1.2 eq) in THF to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the aldol adduct.
3. Deprotection:
-
The final step involves the removal of protecting groups to yield the target this compound analog. The choice of deprotection conditions will depend on the protecting groups used throughout the synthesis. For silyl ethers, a common reagent is tetra-n-butylammonium fluoride (TBAF) in THF.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Bafilomycin A(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of bafilomycin A1 derivatives as inhibitors of vacuolar H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Elucidating the Mechanism of Action of Terpenomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpenomycin is a polyene compound with noted cytotoxic and antifungal properties.[1][2] As a member of the terpenoid class of natural products, it holds potential for investigation as an anticancer agent, as many terpenoids exert their effects through the induction of cell cycle arrest, apoptosis, and the inhibition of critical cell signaling pathways.[3][4][5] Elucidating the precise mechanism of action is crucial for its development as a therapeutic agent. This document provides a suite of detailed protocols for cell-based assays designed to investigate the hypothesis that this compound exerts its cytotoxic effects by inducing mitochondrial dysfunction, leading to oxidative stress, activation of apoptotic pathways, and modulation of pro-survival signaling cascades such as the STAT3 pathway.
1. Assessment of Cytotoxicity
A primary step in characterizing the mechanism of a novel compound is to determine its cytotoxic potential across various cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.
Protocol 1: MTT Assay for Cell Viability
This assay quantitatively assesses metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Investigation of Mitochondrial Integrity and Function
Many cytotoxic compounds, including some terpenoids, induce cell death by targeting mitochondria.[7] Assays that measure mitochondrial membrane potential (MMP) and oxygen consumption are therefore critical.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
JC-1 is a fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[8] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Materials:
-
JC-1 reagent
-
Treated and untreated cells
-
Fluorescence microscope or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
-
Procedure:
-
Culture cells in appropriate plates or flasks and treat with this compound at the IC50 concentration for various time points.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope (red and green channels) or a flow cytometer to quantify the red and green fluorescence.
-
Calculate the ratio of red to green fluorescence to assess changes in MMP.
-
3. Measurement of Oxidative Stress
Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS).[9][10]
Protocol 3: DCFH-DA Assay for Intracellular ROS
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[11]
-
Materials:
-
DCFH-DA solution
-
Treated and untreated cells
-
Hydrogen peroxide (as a positive control)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Treat cells with this compound in a suitable plate format.
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a plate reader or flow cytometer.
-
4. Detection of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, specific markers of apoptosis should be assessed.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells.[12]
-
Materials:
-
Annexin V-FITC/PI staining kit
-
Treated and untreated cells
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 5: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Assays for caspase-3/7, -8, and -9 activity can provide insight into the specific apoptotic pathways activated.
-
Materials:
-
Luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7)
-
Cell lysis buffer
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
Add the caspase reagent, which includes the substrate and a cell-lysis agent.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence, which is proportional to caspase activity.
-
5. Analysis of Cell Signaling Pathways
Terpenoids are known to modulate various signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway.[3]
Protocol 6: Western Blotting for STAT3 and Phospho-STAT3
Western blotting can be used to assess the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of STAT3 at Tyr705 would suggest inhibition of this pathway.[13]
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-STAT3, anti-phospho-STAT3 (Tyr705))
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| HeLa | Data to be filled |
| MCF-7 | Data to be filled |
| A549 | Data to be filled |
Table 2: Effect of this compound on Mitochondrial Membrane Potential and ROS Production
| Treatment | Red/Green Fluorescence Ratio (JC-1) | Relative DCF Fluorescence |
| Control | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled |
| Positive Control | Data to be filled | Data to be filled |
Table 3: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity |
| Control | Data to be filled | Data to be filled | Data to be filled |
| This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
Table 4: Modulation of STAT3 Signaling by this compound
| Treatment | Ratio of p-STAT3 (Tyr705) / Total STAT3 |
| Control | Data to be filled |
| This compound (IC50) | Data to be filled |
Visualizations
Caption: Experimental workflow for investigating the mechanism of action of this compound.
Caption: Proposed signaling pathway for this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 10. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 11. Intracellular ROS Assay [cellbiolabs.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Nocardia terpenica Fermentation for Terpenomycin Production
Welcome to the technical support center for optimizing Terpenomycin production from Nocardia terpenica. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of Nocardia terpenica that are relevant for fermentation?
A1: Nocardia terpenica is a Gram-positive, aerobic actinomycete.[1] Like other actinomycetes, it is known for its ability to produce a variety of secondary metabolites, including the polyketide this compound.[2][3] For successful fermentation, it is crucial to consider its aerobic nature, which necessitates sufficient aeration, and its typical growth optima for temperature and pH, which generally fall within the range of other soil actinomycetes.[4][5]
Q2: What type of media is recommended for the initial cultivation of Nocardia terpenica?
A2: For initial cultivation and maintenance, standard actinomycete media are suitable. Media such as Yeast Extract-Malt Extract Agar (ISP-2), Starch Casein Agar (SCA), and Actinomycetes Isolation Agar (AIA) are commonly used for growing Nocardia species.[4][6] It is important to note that the optimal medium for biomass production may not be the same as the optimal medium for secondary metabolite (this compound) production.[6]
Q3: How does the choice of carbon and nitrogen source impact this compound yield?
A3: The selection of carbon and nitrogen sources is critical for directing the metabolic flux towards this compound biosynthesis. While a variety of carbon sources can be utilized by Nocardia, complex carbohydrates like starch and glycerol have been shown to support good growth and antibiotic production in actinomycetes.[5][7] Similarly, complex nitrogen sources such as yeast extract, peptone, and oatmeal can be beneficial.[5][8] The carbon-to-nitrogen ratio is a key parameter to optimize, as nitrogen limitation can sometimes trigger secondary metabolism.[9]
Q4: What are the key physical parameters to control during Nocardia terpenica fermentation?
A4: The key physical parameters to monitor and control are temperature, pH, aeration (dissolved oxygen), and agitation. For many actinomycetes, optimal temperatures for secondary metabolite production are often in the range of 28-30°C.[4][5] The pH should be maintained within a suitable range, typically between 6.0 and 7.5, as significant deviations can inhibit growth and product formation.[4][5][7] Adequate aeration is critical due to the aerobic nature of Nocardia. Agitation is necessary to ensure homogeneity of nutrients and oxygen, but excessive shear stress can damage the mycelia.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal media composition. | - Systematically evaluate different carbon and nitrogen sources. - Test different concentrations and ratios of media components. - Consider using complex media components like yeast extract or oatmeal.[5][8] |
| Inappropriate physical fermentation parameters. | - Optimize temperature, pH, and dissolved oxygen levels. - Perform a design of experiments (DoE) to study the interaction between different parameters. | |
| Incorrect timing of harvest. | - Sample the fermentation broth at different time points to determine the optimal harvest time for maximal this compound concentration. | |
| Poor Biomass Growth | Unsuitable growth medium. | - Ensure the medium contains all essential nutrients for Nocardia growth. - Refer to standard actinomycete media formulations as a starting point.[4][6] |
| Suboptimal pH or temperature. | - Monitor and control the pH of the medium throughout the fermentation. - Ensure the incubator/bioreactor temperature is stable and at the optimal level for Nocardia terpenica growth.[4][5] | |
| Insufficient aeration. | - Increase the agitation speed to improve oxygen transfer. - If using a bioreactor, increase the airflow rate. | |
| Foaming in the Bioreactor | High concentration of proteins or other surface-active compounds in the medium. | - Add an appropriate antifoaming agent at a minimal effective concentration. - Optimize the agitation speed to minimize excessive foaming. |
| Inconsistent Batch-to-Batch Yields | Variability in inoculum preparation. | - Standardize the inoculum preparation procedure, including the age and concentration of the seed culture.[5] |
| Inconsistent media preparation. | - Ensure accurate weighing and mixing of all media components. - Sterilize the media consistently to avoid degradation of components. | |
| Fluctuations in fermentation conditions. | - Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. - Maintain tight control over all critical process parameters. |
Experimental Protocols
Inoculum Preparation
-
Prepare a seed culture of Nocardia terpenica in a suitable liquid medium, such as ISP-2 broth.
-
Incubate the culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours, or until sufficient growth is achieved.[10]
-
Use this seed culture to inoculate the production fermentation medium at a standardized volume (e.g., 5-10% v/v).
Fermentation Media Optimization
A one-factor-at-a-time (OFAT) approach can be used for initial screening of media components.
-
Carbon Source Evaluation:
-
Prepare a basal production medium containing a fixed nitrogen source, salts, and trace elements.
-
Create several variations of this medium, each with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a consistent concentration.
-
Inoculate each medium with the prepared Nocardia terpenica inoculum.
-
Ferment under controlled conditions (e.g., 28°C, pH 7.0, 200 rpm) for a set duration (e.g., 7 days).[5]
-
At the end of the fermentation, measure both biomass and this compound yield for each carbon source.
-
-
Nitrogen Source Evaluation:
-
Using the optimal carbon source identified above, prepare a similar set of media with varying nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, oatmeal).[5]
-
Follow the same procedure as for carbon source evaluation to determine the nitrogen source that maximizes this compound production.
-
Extraction of this compound
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation.
-
The supernatant can be extracted with an organic solvent such as ethyl acetate (in a 1:1 ratio).[11]
-
The organic phase, containing the this compound, can then be concentrated and further purified using chromatographic techniques like HPLC.[11]
Visualizations
Caption: Workflow for this compound Production and Optimization.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Updated Review on Nocardia Species: 2006–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
challenges in Terpenomycin purification and potential solutions
Welcome to the technical support center for Terpenomycin purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, purification, and analysis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during this compound purification.
Problem 1: Low Yield of this compound After Extraction
Q: I am experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from the Nocardia terpenica fermentation broth. What are the possible causes and solutions?
A: Low extraction yield is a common issue and can be attributed to several factors. Here is a systematic guide to troubleshooting this problem.
Possible Causes & Potential Solutions:
| Cause | Potential Solution |
| Incomplete Cell Lysis | Ensure complete cell disruption to release intracellular this compound. Consider optimizing your lysis method (e.g., ultrasonication, high-pressure homogenization) or extending the lysis time.[1][2] |
| Inappropriate Extraction Solvent | This compound, as a polyene macrolide, has poor water solubility. Ensure you are using an appropriate water-immiscible organic solvent like ethyl acetate or butanol for extraction.[3][4] Perform multiple extractions (at least 3x) to maximize recovery. |
| Suboptimal pH of Fermentation Broth | The pH of the fermentation broth can affect the solubility and stability of this compound. Adjust the pH of the broth to an optimal range (typically neutral to slightly acidic for polyenes) before extraction to improve partitioning into the organic solvent. |
| Degradation During Extraction | Polyenes are sensitive to heat and light.[5] Conduct the extraction at a reduced temperature and protect the sample from light to minimize degradation. |
| Insufficient Mixing | Ensure vigorous mixing of the fermentation broth with the extraction solvent to maximize the surface area for mass transfer. |
Problem 2: Poor Resolution and Peak Splitting in HPLC Purification
Q: During the HPLC purification of my this compound extract, I am observing poor peak resolution and significant peak splitting. How can I improve my chromatographic separation?
A: Peak splitting and poor resolution in HPLC are often indicative of issues with the column, mobile phase, or sample preparation.[6][7][8]
Possible Causes & Potential Solutions:
| Cause | Potential Solution |
| Column Overload | Injecting too much sample can lead to peak broadening and splitting.[7] Try diluting your sample or using a column with a larger diameter. |
| Inappropriate Mobile Phase | The mobile phase composition is critical for good separation. Optimize the gradient of your solvents (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate).[9] Ensure the mobile phase is properly degassed. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Damage | A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[6][11] Try flushing the column with a strong solvent or replacing the guard and/or analytical column. |
| Presence of Isomers or Related Impurities | This compound may exist as closely related isomers or degradation products that are difficult to separate.[10] A longer column, a smaller particle size stationary phase, or a shallower gradient may be necessary to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound, being a polyene macrolide, presents several purification challenges.[3] These include:
-
Low water solubility: This makes extraction from aqueous fermentation broths challenging and requires the use of organic solvents.
-
Instability: Polyenes are susceptible to degradation by heat, light, and extreme pH, which can lead to loss of bioactivity and the formation of impurities.[5]
-
Co-purification of related compounds: Fermentation broths often contain a mixture of structurally similar polyenes, which can be difficult to separate.
-
Tendency to aggregate: In aqueous solutions, polyenes can form aggregates, which can complicate purification and analysis.[5]
Q2: How can I monitor the purity of this compound during purification?
A2: The purity of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[12] Polyenes have a characteristic UV absorbance spectrum due to their conjugated double bond system, typically with three distinct peaks.[13] Purity can be assessed by the relative area of the this compound peak in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight of the purified compound.[12]
Q3: What are the optimal storage conditions for purified this compound?
A3: To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable solvent and protected from light.[5]
Q4: My final purified this compound shows low antifungal activity. What could be the reason?
A4: A loss of bioactivity can be due to degradation of the this compound molecule. This can happen if the compound was exposed to harsh conditions during purification, such as high temperatures, extreme pH, or prolonged exposure to light.[5][14] It is also possible that the purified compound is a less active isomer or a degradation product. Re-analyze the purity and integrity of your compound using HPLC and mass spectrometry.
Quantitative Data
The following tables provide an overview of typical yields and purity levels that can be expected at different stages of polyene macrolide purification. These are generalized values based on literature for similar compounds and may need to be optimized for this compound.
Table 1: Expected Yield at Different Purification Stages
| Purification Stage | Starting Material | Typical Recovery (%) |
| Solvent Extraction | Fermentation Broth | 60 - 80% |
| Silica Gel Chromatography | Crude Extract | 40 - 60% |
| Preparative HPLC | Semi-purified Fraction | 70 - 90% |
Table 2: Purity Levels Achievable with Different Techniques
| Purification Technique | Purity Level Achieved |
| Solvent Extraction | 10 - 30% |
| Silica Gel Chromatography | 50 - 75% |
| Preparative HPLC | >95% |
Experimental Protocols
Protocol 1: Extraction of this compound from Nocardia terpenica Fermentation Broth
This protocol describes a general method for the extraction of polyene macrolides from a fermentation culture.
-
Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction of Mycelium:
-
Resuspend the mycelial pellet in 200 mL of methanol and stir vigorously for 1 hour at room temperature, protected from light.
-
Centrifuge at 5,000 x g for 20 minutes and collect the methanol supernatant.
-
Repeat the extraction of the mycelial pellet twice more with 200 mL of methanol each time.
-
Pool the methanol extracts.
-
-
Extraction of Supernatant:
-
Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the ethyl acetate extracts.
-
-
Combining and Concentrating:
-
Combine the pooled methanol and ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Storage: Store the resulting crude extract at -20°C until further purification.
Protocol 2: HPLC Purification of this compound
This protocol provides a general method for the purification of this compound using reverse-phase HPLC.
-
Sample Preparation: Dissolve the crude or semi-purified this compound extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Flow Rate: 4 mL/min.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 80% B (linear gradient)
-
35-40 min: 80% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 30% B
-
50-60 min: 30% B (re-equilibration)
-
-
-
Detection: Monitor the elution at the characteristic wavelengths for polyenes (e.g., 340 nm, 363 nm, and 382 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure. Lyophilize to obtain the purified this compound as a powder.
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Purification Yield
Caption: A logical flowchart for troubleshooting low purification yield.
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Purification of Natural Products from Actinomycetes that Induce a “Rounded” Morphological Phenotype in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Terpenomycin in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding Terpenomycin resistance in fungal strains.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions based on established mechanisms of antifungal resistance.
| Observed Problem | Potential Cause | Recommended Action |
| High Minimum Inhibitory Concentration (MIC) values for this compound in a previously susceptible fungal strain. | Alterations in the fungal cell membrane composition, specifically reduced ergosterol content, which is the primary target for polyene antibiotics like this compound.[1][2] | 1. Quantify the ergosterol content of the resistant strain compared to the susceptible parent strain. 2. Sequence genes in the ergosterol biosynthesis pathway (e.g., ERG2, ERG3, ERG5, ERG6, ERG11) to identify potential mutations. |
| Fungal strain shows cross-resistance to other polyene antibiotics (e.g., Amphotericin B). | The resistance mechanism is likely shared among polyenes, targeting the ergosterol in the cell membrane.[3] | Investigate the ergosterol biosynthesis pathway as the primary mechanism of resistance. |
| No significant change in MIC, but the fungal strain exhibits tolerance (slower killing) to this compound. | Activation of cellular stress response pathways that help the fungus cope with the drug-induced damage. | 1. Analyze the expression levels of genes involved in stress response pathways (e.g., HOG, PKC, calcineurin pathways). 2. Evaluate the effect of inhibitors of these pathways in combination with this compound. |
| Inconsistent MIC results between experiments. | Variability in experimental conditions such as inoculum size, media composition, or incubation time.[4][5] | Strictly adhere to standardized antifungal susceptibility testing protocols (e.g., CLSI or EUCAST guidelines). Ensure consistent preparation of fungal inocula and media. |
| This compound appears less effective in a biofilm model compared to planktonic cells. | The extracellular matrix of the biofilm may sequester the drug, or the physiological state of the cells within the biofilm confers resistance. | 1. Test the efficacy of this compound in combination with biofilm-disrupting agents. 2. Analyze gene expression changes in biofilm-grown cells compared to planktonic cells to identify potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a polyene antifungal agent.[6][7] Like other polyenes, its primary mode of action is believed to be the binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.[2]
Q2: How does resistance to polyene antibiotics like this compound typically develop?
A2: Resistance to polyene antibiotics is relatively rare compared to other antifungal classes. When it does occur, the most common mechanism is a reduction in the ergosterol content of the fungal cell membrane. This can be caused by mutations in the genes of the ergosterol biosynthesis pathway.[1][8] Another potential mechanism is the alteration of the sterol composition in the membrane, making it less susceptible to polyene binding.
Q3: Can mutations in genes other than those in the ergosterol pathway lead to this compound resistance?
A3: While alterations in the ergosterol pathway are the primary cause of polyene resistance, other mechanisms could potentially contribute. These may include increased activity of drug efflux pumps that actively remove this compound from the cell, or the activation of general stress response pathways that help the fungus to tolerate the drug-induced damage.
Q4: What are the first steps I should take to investigate a suspected case of this compound resistance?
A4: The first step is to perform standardized antifungal susceptibility testing (AST) to confirm the increased Minimum Inhibitory Concentration (MIC) of this compound against the fungal strain .[9][10] Comparing the MIC of the suspected resistant strain to a known susceptible (wild-type) strain is crucial.
Q5: How can I determine if my resistant strain has altered ergosterol levels?
A5: You can quantify the total ergosterol content of your fungal cells using spectrophotometric methods after sterol extraction. A significant decrease in ergosterol levels in the resistant strain compared to the susceptible parent strain would strongly suggest a mechanism of resistance involving the drug's target.
Q6: What molecular techniques can be used to identify the genetic basis of resistance?
A6: Whole-genome sequencing of the resistant strain and comparison to the susceptible parent strain is a comprehensive approach to identify mutations.[11][12][13] Targeted sequencing of genes involved in the ergosterol biosynthesis pathway can also be a cost-effective initial step.[14]
Key Experimental Protocols
Antifungal Susceptibility Testing (AST) by Broth Microdilution
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound. It should be adapted based on the specific fungal species and standardized guidelines (e.g., CLSI, EUCAST).
Materials:
-
This compound stock solution
-
RPMI-1640 medium (or other appropriate fungal growth medium)
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific cell density
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using the growth medium.
-
Add the standardized fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. Growth can be assessed visually or by measuring the optical density.
Fungal Ergosterol Quantification
This protocol provides a method to extract and quantify total ergosterol from fungal cells.
Materials:
-
Fungal cell pellets (from both susceptible and resistant strains)
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Harvest fungal cells from a liquid culture and create a cell pellet.
-
Add the alcoholic KOH solution to the cell pellet and vortex thoroughly.
-
Incubate at 85°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Add a mixture of sterile water and n-heptane and vortex vigorously to extract the non-saponifiable fraction (containing ergosterol).
-
Separate the n-heptane layer and measure its absorbance spectrum between 230 and 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and a standard curve.
Sequencing of Ergosterol Biosynthesis Genes
This protocol outlines the general steps for identifying mutations in key genes of the ergosterol biosynthesis pathway.
Materials:
-
Genomic DNA extracted from susceptible and resistant fungal strains
-
Primers specific to the target ergosterol biosynthesis genes (e.g., ERG2, ERG3, ERG6, ERG11)
-
PCR reagents
-
DNA sequencing service or in-house sequencing platform
Procedure:
-
Design primers to amplify the entire coding sequence of the target genes.
-
Perform PCR using the genomic DNA from both the susceptible and resistant strains as templates.
-
Verify the PCR products by gel electrophoresis.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequences from the resistant and susceptible strains to identify any mutations (e.g., point mutations, insertions, deletions).
Visualizations
References
- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. DEVELOPMENT OF RESISTANCE TO POLYENE ANTIBIOTICS IN CANDIDA ALBICANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The challenges of the genome-based identification of antifungal resistance in the clinical routine [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. New approaches to tackle a rising problem: Large-scale methods to study antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of antifungal resistance-specific mutations [bio-protocol.org]
troubleshooting inconsistent results in Terpenomycin bioassays
Welcome to the technical support center for Terpenomycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for cytotoxicity and antifungal assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values in cytotoxicity assays are a frequent issue. Several factors can contribute to this variability:
-
Cell-Based Issues:
-
Cell Density: The initial number of cells seeded can significantly impact results. High cell density can lead to nutrient depletion and changes in cell cycle, while low density can result in poor growth and increased susceptibility to the compound.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Older cells or those in poor health can exhibit altered sensitivity to cytotoxic agents.
-
Cell Line Misidentification or Contamination: Ensure the authenticity of your cell line and regularly test for mycoplasma contamination.
-
-
Compound-Related Issues:
-
Stock Solution Stability: this compound, like many polyene antibiotics, may be susceptible to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.
-
Solubility in Media: Poor solubility of this compound in the final culture medium can lead to precipitation and inaccurate concentrations. Ensure complete dissolution and consider the use of a low percentage of solvent.
-
-
Assay-Specific Factors:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A 72-hour incubation is common, but this should be optimized for your specific cell line and experimental goals.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, resazurin, LDH) measure different cellular endpoints. Some compounds can interfere with the assay reagents, leading to false results. For example, compounds with reducing properties can directly reduce MTT tetrazolium salts.
-
Q2: I am observing high variability in my antifungal (MIC) assays with this compound. What should I check?
A2: High variability in Minimum Inhibitory Concentration (MIC) assays can be attributed to several factors:
-
Inoculum Preparation: The size of the fungal inoculum is critical. Ensure you are using a standardized and consistent inoculum density, typically verified by spectrophotometry or cell counting.
-
Media and pH: The composition and pH of the broth medium (e.g., RPMI 1640) can affect the activity of antifungal agents. Use buffered media to maintain a stable pH throughout the experiment.
-
Reading Method: The determination of the MIC endpoint can be subjective. It is important to have a consistent and well-defined endpoint, such as a specific percentage of growth inhibition compared to the control. Using a spectrophotometer to read absorbance can provide a more objective measure than visual inspection.
-
Compound Stability: As with cytotoxicity assays, the stability of this compound in the assay medium over the incubation period is crucial.
Q3: Can this compound interfere with common cytotoxicity assays like MTT or resazurin?
A3: Yes, it is possible. Natural products, including polyenes and terpenes, can have chemical properties that interfere with colorimetric or fluorometric assays. For instance, compounds with inherent reducing or oxidizing capabilities can interact with the assay reagents, leading to false-positive or false-negative results. It is recommended to run a control experiment with this compound in cell-free media containing the assay reagent to check for any direct chemical interaction.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Avoid letting cells settle in the pipette or reservoir. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and media components. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding reagents to different wells. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated. If precipitation is observed, consider adjusting the solvent concentration or using a different solvent system. |
Issue 2: Dose-Response Curve is Not Sigmoidal
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the appropriate range for a full dose-response curve. |
| Compound Instability | This compound may be degrading over the course of the assay. Minimize the exposure of the compound to light and consider the stability in aqueous media over the incubation period. |
| Cytostatic vs. Cytotoxic Effect | The compound may be inhibiting cell growth (cytostatic) rather than killing the cells (cytotoxic). This can lead to a plateau in the dose-response curve at less than 100% inhibition. Consider using an assay that can differentiate between these effects, such as a cell counting method at the beginning and end of the experiment. |
| Assay Interference | As mentioned in the FAQs, the compound may be interfering with the assay chemistry. Run appropriate controls to test for this. |
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound
Note: These are example values. Users should generate their own data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD |
| HeLa (Cervical Cancer) | MTT | 72 | [Insert experimental value] |
| A549 (Lung Cancer) | Resazurin | 72 | [Insert experimental value] |
| MCF-7 (Breast Cancer) | LDH Release | 48 | [Insert experimental value] |
| HEK293 (Normal Kidney) | MTT | 72 | [Insert experimental value] |
Table 2: Example of Antifungal Activity Data for this compound
Note: These are example values. Users should generate their own data.
| Fungal Species | Assay Method | Incubation Time (hours) | MIC (µg/mL) |
| Candida albicans | Broth Microdilution | 48 | [Insert experimental value] |
| Aspergillus fumigatus | Broth Microdilution | 72 | [Insert experimental value] |
| Cryptococcus neoformans | Broth Microdilution | 48 | [Insert experimental value] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dil
-
Technical Support Center: Refinement of Analytical Methods for Terpenomycin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method refinement for Terpenomycin isomers. As a recently discovered cytotoxic and antifungal polyene, published analytical methods for the specific separation of its isomers are limited.[1] Therefore, this guide is based on established principles for the analysis of similar complex natural products, such as polyene macrolides and other terpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the analytical separation of this compound isomers?
A1: The primary challenges in separating this compound isomers stem from their structural similarities. Isomers possess the same mass, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Key challenges include:
-
Co-elution: Structural and stereoisomers often have very similar physicochemical properties, leading to poor resolution in standard chromatographic systems.
-
Thermal and pH Instability: Polyenes and macrolides can be susceptible to degradation under harsh analytical conditions, such as high temperatures or extreme pH, potentially leading to the formation of artifacts.[2][3]
-
Low UV Absorbance: Depending on the chromophores present, some isomers may exhibit low UV absorbance, requiring more sensitive detection methods.
-
Matrix Effects: When analyzing samples from biological matrices, endogenous compounds can interfere with the ionization and detection of this compound isomers in mass spectrometry.
Q2: Which chromatographic techniques are most promising for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective techniques.[4] Specifically:
-
Chiral Chromatography: This is essential for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins are often effective for resolving chiral pharmaceuticals.[5][6][7][8]
-
Reversed-Phase (RP) HPLC: For separating constitutional isomers or diastereomers, RP-HPLC with C18 or phenyl-hexyl columns can provide good resolution, especially when optimizing mobile phase composition and temperature.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for chiral separations, often providing faster analysis times and using less organic solvent.[9][10]
Q3: What detection methods are most suitable for this compound isomer analysis?
A3: A combination of UV and mass spectrometry (MS) detection is highly recommended.
-
UV-Vis (Diode Array Detector - DAD): Provides information on the spectral purity of a peak and can help in the initial identification of isomer classes if they possess different chromophores.
-
Mass Spectrometry (MS): Essential for confirming the identity of the isomers by their mass-to-charge ratio (m/z) and for obtaining structural information through fragmentation analysis (MS/MS).[10][11][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Q4: How can I improve the resolution between closely eluting this compound isomers?
A4: To enhance resolution, consider the following strategies:
-
Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase (if the molecule is ionizable), and the type and concentration of any additives (e.g., formic acid, ammonium acetate).[13]
-
Adjust Temperature: Temperature can significantly impact selectivity. A systematic study of column temperature (e.g., from 25°C to 50°C) is recommended.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (as in UHPLC) will provide higher theoretical plates and better resolving power.[5]
-
Gradient Optimization: For complex mixtures, a shallow gradient can improve the separation of closely eluting peaks.[14]
Troubleshooting Guides
HPLC & UHPLC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Inappropriate injection solvent- Column contamination or degradation- Secondary interactions with the stationary phase | - Reduce the sample concentration.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent.- Adjust the mobile phase pH or add a competing base/acid. |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (imprecise flow rate)- Column equilibration issues | - Prepare fresh mobile phase and ensure proper degassing.[15]- Use a column oven for precise temperature control.- Check the pump for leaks and perform a flow rate calibration.- Ensure the column is fully equilibrated before each injection. |
| Loss of Resolution | - Column aging or contamination- Change in mobile phase composition- Incompatible sample matrix | - Replace the column or guard column.- Prepare fresh mobile phase and verify its composition.- Implement a sample clean-up procedure (e.g., solid-phase extraction).[15] |
| Ghost Peaks | - Contamination in the injector or column- Impurities in the mobile phase- Carryover from a previous injection | - Flush the injector and column with a strong solvent.- Use high-purity solvents and additives.- Run a blank gradient after a high-concentration sample. |
| High Backpressure | - Blockage in the system (e.g., frit, tubing, column)- Particulate matter from the sample- Mobile phase precipitation | - Systematically disconnect components to locate the blockage.- Filter all samples through a 0.22 µm filter.- Ensure mobile phase components are fully miscible. |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization efficiency- Ion suppression from the matrix- Incorrect MS source parameters | - Optimize mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).- Dilute the sample or improve sample clean-up.- Tune the MS source parameters (e.g., capillary voltage, gas flow, temperature). |
| Inconsistent Fragmentation | - Fluctuating collision energy- Presence of co-eluting compounds | - Ensure the collision energy is constant and optimized for this compound.- Improve chromatographic resolution to isolate isomers before fragmentation. |
| No Isomer Differentiation in MS/MS | - Isomers produce identical fragment ions | - This is expected for stereoisomers. Differentiation must be achieved chromatographically.- For constitutional isomers, try different fragmentation techniques (e.g., higher-energy collisional dissociation - HCD) if available. |
Experimental Protocols
Protocol 1: Chiral HPLC-UV/MS Method for this compound Enantiomers/Diastereomers
This hypothetical protocol is based on methods used for other complex chiral molecules.[5][16]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV/MS Conditions:
-
Column: Chiral polysaccharide-based column (e.g., Amylose or Cellulose-based CSP, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol (e.g., 80:20 v/v). Note: This is a normal-phase system. For reversed-phase compatible chiral columns, a mobile phase of Acetonitrile and water with a modifier like formic acid would be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (or the λmax of this compound).
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
-
Data Analysis:
-
Identify peaks corresponding to the expected m/z of this compound.
-
Evaluate the resolution between the isomeric peaks. A resolution of >1.5 is considered baseline separation.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound Isomers
This protocol is designed to separate this compound isomers from their potential degradation products.[2][9][17][18]
-
Forced Degradation Study:
-
Prepare solutions of this compound at 1 mg/mL in:
-
0.1 M HCl (Acid hydrolysis)
-
0.1 M NaOH (Base hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
-
Expose the solutions to 60°C for 24 hours.
-
Neutralize the acidic and basic solutions.
-
Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: DAD monitoring from 200-400 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed standard.
-
Ensure that the peaks for the this compound isomers are well-resolved from any degradation product peaks.
-
Check for peak purity of the isomer peaks using the DAD data.
-
Calculate the percentage degradation.
-
Quantitative Data Summary
As no specific experimental data for this compound isomers is publicly available, the following tables present hypothetical data based on typical separations of complex natural product isomers.
Table 1: Hypothetical Chromatographic Data for this compound Isomers using Chiral HPLC
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| Isomer 1 | 12.5 | - | 1.1 | 8500 |
| Isomer 2 | 14.2 | 2.1 | 1.2 | 8700 |
| Isomer 3 | 16.8 | 2.8 | 1.1 | 9100 |
| Isomer 4 | 18.1 | 1.6 | 1.3 | 8900 |
Table 2: Hypothetical Mass Spectrometry Data for this compound Isomers
| Isomer | [M+H]⁺ (m/z) | Key Fragment Ions (MS/MS) |
| Isomer 1 | 584.3 | 566.3, 412.2, 258.1 |
| Isomer 2 | 584.3 | 566.3, 412.2, 258.1 |
| Isomer 3 | 584.3 | 566.3, 412.2, 258.1 |
| Isomer 4 | 584.3 | 566.3, 412.2, 258.1 |
Note: Stereoisomers are expected to have identical m/z values and fragmentation patterns.
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green RP-HPLC Stability-Indicating Assay Method for Neomycin Sulfate in the Veterinary Formulation [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 18. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Strategies to Mitigate Terpenomycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides strategies, frequently asked questions (FAQs), and detailed protocols to help researchers address the challenge of Terpenomycin's cytotoxicity in non-target cells. While this compound is a potent cytotoxic and antifungal agent, its therapeutic potential can be limited by off-target effects.[1] The following sections offer solutions and troubleshooting advice for enhancing its selectivity and improving its therapeutic index.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is managing its cytotoxicity important?
This compound is a cytotoxic and antifungal polyene natural product isolated from the human pathogenic actinomycete, Nocardia terpenica.[1][2] Like many potent cytotoxic agents used in cancer therapy, this compound can damage healthy, non-target cells, leading to undesirable side effects.[3][4] Managing its cytotoxicity is crucial to increase the therapeutic window, ensuring that it can effectively eliminate target cells (e.g., cancer cells) at concentrations that are safe for normal tissues.[5]
Q2: My experiment shows high cytotoxicity in my non-target control cells. What are the primary strategies to address this?
High cytotoxicity in non-target cells is a common challenge in drug development.[4] The primary strategies to mitigate this fall into two main categories:
-
Targeted Drug Delivery Systems (TDDS): These involve encapsulating this compound within a carrier, such as a nanoparticle or liposome, that is designed to preferentially accumulate in target tissues (e.g., tumors) while sparing healthy ones.[6]
-
Structural Modification (Prodrug Strategy): This approach involves chemically modifying the this compound molecule to render it temporarily inactive. This "prodrug" is designed to be converted into the active, cytotoxic form only at the target site, thereby reducing systemic toxicity.[7][8][9]
Targeted Drug Delivery Systems (TDDS)
Q3: How can I use a drug delivery system to reduce this compound's off-target effects?
Drug delivery systems, such as polymeric nanoparticles, liposomes, or dendrimers, can encapsulate this compound.[6] This encapsulation alters the drug's pharmacokinetic profile, preventing it from freely circulating and interacting with healthy tissues. These carriers can be engineered for targeted delivery, concentrating the cytotoxic payload at the desired site of action.[10]
Q4: What are the differences between passive and active targeting?
-
Passive Targeting relies on the physiological characteristics of the target tissue. For example, solid tumors often have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. Nanoparticles of a certain size (typically <200 nm) can passively accumulate in the tumor microenvironment through these leaky vessels.
-
Active Targeting involves modifying the surface of the drug carrier with ligands—such as antibodies, peptides, or small molecules like folic acid—that specifically bind to receptors overexpressed on the surface of target cells.[6] This enhances the uptake of the drug carrier by the intended cells, further increasing selectivity.[10]
Q5: I want to develop a nanoparticle formulation for this compound. What key parameters should I evaluate?
When developing a nanoparticle-based system, you should characterize several physicochemical and biological properties to ensure efficacy and safety. Key parameters are summarized in the table below.
Table 1: Key Parameters for Evaluating this compound Drug Delivery Systems
| Parameter | Description | Importance |
|---|---|---|
| Particle Size | The hydrodynamic diameter of the nanoparticles. | Influences biodistribution, circulation time, and ability to exploit the EPR effect. |
| Zeta Potential | The surface charge of the nanoparticles. | Affects colloidal stability (prevention of aggregation) and interaction with cell membranes. |
| Drug Loading (%) | The weight percentage of this compound within the nanoparticles. | Determines the amount of carrier needed to deliver a therapeutic dose. |
| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully encapsulated. | High efficiency is crucial for minimizing drug waste and ensuring dose consistency. |
| In Vitro Release Profile | The rate at which this compound is released from the carrier over time. | A sustained-release profile can maintain therapeutic concentrations longer and reduce peak toxicity. |
Structural Modification & Prodrugs
Q6: Is it possible to modify the structure of this compound to reduce its toxicity?
Yes. Structural modification is a key strategy in medicinal chemistry to improve a drug's safety and efficacy profile.[3] By identifying the pharmacophore (the part of the molecule responsible for its cytotoxic activity) and other functional groups, it may be possible to make modifications that reduce binding to off-target sites without compromising its therapeutic effect.
Q7: What is a prodrug strategy and how could it be applied to this compound?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[8][9] For this compound, this could involve attaching a chemical moiety to a key functional group, rendering it inactive. This moiety would be designed to be cleaved off by enzymes that are overexpressed in the target environment (e.g., certain enzymes in the tumor microenvironment), thereby activating the drug precisely where it is needed and reducing systemic toxicity.[11]
Experimental Design & Troubleshooting
Q8: How do I accurately measure and compare the cytotoxicity of different this compound formulations?
Standard in vitro cytotoxicity assays are used to measure the effect of a compound on cell viability. The most common method is the MTT assay, which measures the metabolic activity of cells.[12] By treating both target (e.g., cancer) and non-target (e.g., normal) cell lines with a range of drug concentrations, you can generate dose-response curves and calculate the IC50 value for each.
Q9: My cytotoxicity assay (MTT) results have high variability between replicates. What are the common causes?
High variability in MTT assays is a frequent issue.[13] Common causes include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before pipetting into the 96-well plate. Uneven cell numbers across wells is a major source of variation.[14]
-
Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to large differences in results.[14]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations. It is good practice to fill these wells with sterile media or water and not use them for experimental data.[14]
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and give false-positive signals.[15]
-
Incomplete Formazan Solubilization: Ensure the purple formazan crystals are fully dissolved before reading the absorbance, as undissolved crystals will lead to artificially low readings.[15]
Q10: How do I determine if my strategy has successfully improved the therapeutic index?
The goal is to increase the drug's selectivity for target cells over non-target cells. This can be quantified by calculating the Selectivity Index (SI) . The SI is the ratio of the IC50 in non-target cells to the IC50 in target cells. A higher SI value indicates greater selectivity and a better safety profile.[16][17] An SI value greater than 3 is often considered highly selective.[16]
Table 2: Illustrative Cytotoxicity Profile of this compound Formulations
| Formulation | Target Cell Line (e.g., A549 Lung Cancer) IC50 (µM) | Non-Target Cell Line (e.g., BEAS-2B Normal Lung) IC50 (µM) | Selectivity Index (SI) [Non-Target IC50 / Target IC50] |
|---|---|---|---|
| Free this compound | 0.5 | 1.0 | 2.0 |
| This compound-Liposome | 0.8 | 4.8 | 6.0 |
| Targeted Nanoparticle | 0.6 | 9.0 | 15.0 |
| This compound Prodrug | 1.2 | 24.0 | 20.0 |
Note: Data are for illustrative purposes only and do not represent actual experimental results.
Troubleshooting Guides & Experimental Protocols
Guide 1: Standard Protocol for MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]
Materials:
-
Target and non-target cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the optimal density (determined empirically, often 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "media only" (blank) and "untreated cells" (negative control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound formulation in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilution. Add fresh medium to the control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control wells:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
-
Visualizations
Diagrams of Workflows and Mechanisms
The following diagrams illustrate key workflows and concepts described in this guide.
Caption: General workflow for developing and evaluating strategies to reduce drug cytotoxicity.
Caption: Comparison of passive and active drug delivery targeting mechanisms.
Caption: Step-by-step experimental workflow for a standard MTT cytotoxicity assay.
References
- 1. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
addressing batch-to-batch variability in Terpenomycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Terpenomycin production. The information is tailored for researchers, scientists, and drug development professionals working with Nocardia terpenica.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting media composition for Nocardia terpenica cultivation for this compound production?
A1: While the exact optimal medium for this compound production may require empirical optimization, a good starting point is a complex medium that supports robust growth of Nocardia species. Based on media used for other secondary metabolites from Nocardia terpenica, a suitable preculture and production medium can be formulated.[1]
Table 1: Recommended Basal Media for Nocardia terpenica
| Component | Preculture Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 10.0 | 20.0 |
| Glucose | 5.0 | 10.0 |
| NZ-Case | 3.0 | - |
| Yeast Extract | 2.0 | 5.0 |
| Tryptone | 5.0 | - |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 3.0 | 3.0 |
| pH | 7.0 (before sterilization) | 7.0 (before sterilization) |
Nocardia terpenica is an aerobic, mesophilic, Gram-positive bacterium.[2] Standard cultivation is typically performed at 28-30°C with vigorous aeration.
Q2: My this compound yield is consistently low. What are the first parameters I should investigate?
A2: Low yield is a common issue in secondary metabolite production. The primary factors to investigate are related to the culture conditions and media composition. Start by verifying the basics of your fermentation setup.
Troubleshooting Guide
Problem 1: Low or No this compound Production
Possible Causes & Troubleshooting Steps:
-
Suboptimal Media Components: The nutritional requirements for secondary metabolism are often different from those for primary growth.
-
Action: Perform a one-factor-at-a-time (OFAT) or response surface methodology (RSM) experiment to optimize carbon and nitrogen sources.[3] Test different concentrations of glucose, starch, yeast extract, and peptone.
-
-
Incorrect pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake.
-
Action: Monitor the pH profile of your fermentation. If it drifts significantly, consider using a buffered medium or implementing a pH control strategy. The optimal pH for Nocardia growth is typically around 7.0-7.4.
-
-
Inadequate Aeration: As an aerobic bacterium, Nocardia terpenica requires sufficient oxygen for growth and polyketide synthesis.
-
Action: Increase the agitation speed or the aeration rate in your fermenter. For shake flask cultures, use baffled flasks and ensure a low culture volume-to-flask volume ratio (e.g., 1:5).
-
-
Suboptimal Temperature: Temperature affects microbial growth rate and enzyme kinetics.[4]
-
Action: Verify that your incubator or fermenter is maintaining the set temperature (typically 28-30°C for mesophilic actinomycetes).
-
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Baseline Culture: Prepare the basal production medium (as described in Table 1) as your control.
-
Variable Components: Prepare flasks where one component's concentration is varied while all others are kept constant. For example:
-
Glucose: 5, 10, 20, 30 g/L
-
Yeast Extract: 2.5, 5, 10, 15 g/L
-
-
Inoculation and Incubation: Inoculate all flasks with a standardized inoculum of Nocardia terpenica. Incubate under standard conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth and extract the this compound. Quantify the yield using a suitable analytical method like HPLC.
-
Evaluation: Compare the yields from the experimental flasks to the control to identify the optimal concentration of the tested component.
Problem 2: High Batch-to-Batch Variability in Yield
Possible Causes & Troubleshooting Steps:
-
Inconsistent Inoculum: The age, size, and physiological state of the inoculum can dramatically affect the production phase.
-
Action: Standardize your inoculum preparation. Use a consistent seed culture age and transfer a precise volume or cell density to the production medium.
-
-
Variability in Raw Materials: Complex media components like yeast extract and tryptone can vary significantly between lots.[5]
-
Action: Test new lots of media components before use in large-scale experiments. If variability is a major issue, consider developing a chemically defined medium.
-
-
Inconsistent Fermentation Parameters: Minor variations in pH, temperature, or dissolved oxygen can lead to different production outcomes.
-
Action: Ensure your fermentation equipment is properly calibrated and maintaining setpoints consistently across all batches.
-
Logical Workflow for Investigating Batch-to-Batch Variability
Caption: Troubleshooting workflow for high batch-to-batch variability.
Problem 3: Foaming or Changes in Culture Morphology
Possible Causes & Troubleshooting Steps:
-
Excessive Foaming: High agitation or aeration rates, or certain media components, can cause foaming, which can lead to contamination.
-
Action: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.
-
-
Pellet Formation vs. Dispersed Growth: Nocardia can grow as pellets or as free filaments, which can affect nutrient and oxygen transfer, and thus productivity.
-
Action: The morphology can be influenced by inoculum preparation, agitation speed, and media composition. Experiment with different agitation speeds or the inclusion of small glass beads in shake flasks to encourage more dispersed growth.
-
This compound Biosynthesis and Analysis
This compound Biosynthesis Pathway
This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS).[6][7] The biosynthesis involves the sequential condensation of small carboxylic acid units. The this compound PKS has several unique features, including "split" modules and the use of an unusual methoxymalonate starter unit.[6][7]
Caption: Simplified overview of the this compound biosynthetic pathway.
Analytical Methods
Quantitative analysis of this compound is crucial for optimizing production. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Table 2: General HPLC Method for Polyketide Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
Experimental Protocol: Sample Preparation and HPLC Analysis
-
Extraction:
-
Take a known volume of culture broth (e.g., 10 mL).
-
Centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium (after cell lysis) separately with an equal volume of ethyl acetate or a similar organic solvent.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Reconstitution:
-
Re-dissolve the dried extract in a known volume of methanol or mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
References
- 1. New Nocobactin Derivatives with Antimuscarinic Activity, Terpenibactins A–C, Revealed by Genome Mining of Nocardia terpenica IFM 0406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocardia terpenica | Type strain | DSM 44935, DSM 44897, IFM 0706, JCM 13033, NBRC 100888, CIP 109636 | BacDiveID:10814 [bacdive.dsmz.de]
- 3. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. germai.app [germai.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up Terpenomycin Fermentation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the fermentation of Terpenomycin, a cytotoxic and antifungal polyene produced by Nocardia terpenica.[1] Given that this compound is a relatively new discovery, this guide incorporates best practices from the fermentation of similar polyketide and polyene antibiotics, primarily from the closely related Streptomyces genus.
Troubleshooting Guides
Scaling up fermentation processes often presents challenges. This section addresses common issues encountered during this compound fermentation, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | Suboptimal Media Composition: Incorrect ratio of carbon to nitrogen sources; Lack of essential precursors or trace elements. | - Optimize the C/N ratio in the fermentation medium.[2] - Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, ammonium sulfate). - Supplement the medium with potential precursors for polyketide synthesis, such as short-chain fatty acids. |
| Inadequate Aeration and Oxygen Supply: Low dissolved oxygen (DO) levels can limit secondary metabolite production. | - Increase agitation speed to improve oxygen transfer. - Optimize the aeration rate (vvm - vessel volumes per minute). - Monitor and control DO levels throughout the fermentation process, aiming for a consistent level above 20% saturation. | |
| Unfavorable pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. | - Monitor the pH profile of the fermentation. - Establish a pH control strategy, using buffers or automated acid/base addition to maintain the optimal pH range for Nocardia growth and this compound production (typically between 6.5 and 7.5). | |
| Mycelial Morphology Issues: Formation of dense pellets or clumps can lead to poor nutrient and oxygen transfer, limiting growth and production. | - Optimize agitation and shear stress to encourage a more dispersed mycelial morphology. - Consider the use of media additives that can influence morphology. - Genetic engineering of morphogenes, such as ssgA, has been shown to improve growth and productivity in Streptomyces by promoting mycelial fragmentation.[3] | |
| Foaming | High protein content in the medium: Components like soybean meal or yeast extract can cause foaming. | - Add antifoaming agents (e.g., silicone-based) at the beginning of the fermentation or as needed. - Use a foam probe and an automated antifoam addition system in the bioreactor. |
| Contamination | Inadequate sterilization: Improper sterilization of the medium, bioreactor, or inoculum. | - Ensure all equipment and media are properly sterilized. - Maintain aseptic techniques during all transfer and sampling procedures. - Regularly check cultures for signs of contamination under a microscope. |
| Batch-to-Batch Inconsistency | Variability in inoculum: Inconsistent age, size, or metabolic state of the inoculum. | - Standardize the inoculum preparation protocol, including the age of the seed culture and the inoculum volume. - Use a consistent seed medium and growth conditions. |
| Fluctuations in fermentation parameters: Inconsistent control of temperature, pH, or DO. | - Implement strict process control for all critical fermentation parameters. - Calibrate all probes and sensors before each fermentation run. |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers may have during their this compound fermentation experiments.
Q1: What is a good starting point for a this compound fermentation medium?
A1: While a specific medium for Nocardia terpenica producing this compound is not yet widely published, a good starting point can be adapted from media used for other polyketide-producing actinomycetes. A complex medium containing a combination of carbohydrates and protein sources is recommended. For example, a medium containing glucose, soluble starch, soybean meal, and yeast extract, supplemented with trace elements, has been successful for the production of other polyene antibiotics.[4]
Q2: What are the optimal temperature and pH for this compound fermentation?
A2: The optimal temperature for most Nocardia and Streptomyces species for secondary metabolite production is typically between 28°C and 30°C. The optimal initial pH is generally in the range of 6.5 to 7.5.[4] It is crucial to monitor and control the pH throughout the fermentation, as metabolic activity can cause it to drift.
Q3: How does mycelial morphology affect this compound production?
A3: The morphology of filamentous bacteria like Nocardia is critical for productivity. Small, dispersed mycelia generally have better access to nutrients and oxygen, leading to higher yields. Large, dense pellets can have mass transfer limitations, where the cells in the center of the pellet may be starved of oxygen and nutrients, thus reducing overall productivity.[3]
Q4: How can I monitor this compound production during fermentation?
A4: this compound concentration can be monitored by taking samples from the fermentation broth at regular intervals. The mycelia are separated from the supernatant by centrifugation or filtration. This compound, being a polyene, can be extracted from the mycelium using an organic solvent like methanol or dimethylformamide (DMF). The concentration in the extract can then be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, as polyenes have characteristic UV absorption spectra.[5][6]
Q5: What are the key considerations when scaling up from shake flasks to a bioreactor?
A5: When scaling up, it is important to maintain similar environmental conditions for the microorganism. Key parameters to consider are:
-
Oxygen Transfer Rate (OTR): This is often the most critical parameter. Agitation speed and aeration rate in the bioreactor should be adjusted to achieve a similar OTR to that in the shake flask.
-
Shear Stress: High agitation speeds can damage mycelia. It is important to find a balance between adequate mixing and minimizing shear stress.
-
Mixing Time: Ensure that the nutrients and pH control agents are distributed evenly throughout the bioreactor.
-
Inoculum: The inoculum volume and quality must be consistent.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound fermentation.
Media Preparation
Seed Medium (per liter):
| Component | Amount |
| Glucose | 10 g |
| Yeast Extract | 5 g |
| Peptone | 5 g |
| K₂HPO₄ | 1 g |
| MgSO₄·7H₂O | 0.5 g |
| pH | 7.2 |
Production Medium (per liter):
| Component | Amount |
| Soluble Starch | 20 g |
| Glucose | 10 g |
| Soybean Meal | 15 g |
| Yeast Extract | 2 g |
| CaCO₃ | 3 g |
| K₂HPO₄ | 0.5 g |
| Trace Element Solution | 1 mL |
| pH | 7.0 |
Trace Element Solution (per 100 mL):
| Component | Amount |
| FeSO₄·7H₂O | 0.1 g |
| MnCl₂·4H₂O | 0.1 g |
| ZnSO₄·7H₂O | 0.1 g |
Protocol:
-
Dissolve all components in distilled water.
-
Adjust the pH to the desired value using NaOH or HCl.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Inoculum Development
-
Inoculate a single colony of Nocardia terpenica from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until a dense culture is obtained.
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Fermentation in a Bioreactor
-
Prepare the production medium and sterilize it in the bioreactor.
-
Calibrate the pH and dissolved oxygen (DO) probes.
-
Aseptically inoculate the bioreactor with the seed culture.
-
Set the fermentation parameters:
-
Temperature: 28°C
-
pH: 7.0 (controlled with 1M NaOH and 1M HCl)
-
Agitation: Start at a low speed (e.g., 100 rpm) and increase as the biomass increases to maintain the desired DO level.
-
Aeration: 0.5 - 1.5 vvm
-
DO: Maintain above 20% saturation.
-
-
Run the fermentation for 7-10 days.
-
Take samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound production.
This compound Extraction and Quantification
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Extract the mycelial pellet with methanol (e.g., 3 times with 50 mL of methanol for every 1 gram of wet cell weight).
-
Combine the methanol extracts and evaporate the solvent under reduced pressure.
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or DMF).
-
Filter the sample through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the characteristic absorbance maxima for polyenes (typically between 300 and 400 nm).
-
Quantification: Use a standard curve prepared with purified this compound of a known concentration.
-
Visualizations
This compound Biosynthesis Pathway (Hypothetical)
This compound is a polyene antibiotic produced by a Type I polyketide synthase (PKS).[1] While the exact biosynthetic pathway is still under investigation, it is expected to follow the general principles of polyketide synthesis. The diagram below illustrates a hypothetical pathway based on the known biosynthesis of other polyene macrolides like nystatin.[2][3][5]
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Workflow for Scaling Up this compound Fermentation
This diagram outlines the logical progression of experiments for scaling up this compound fermentation from shake flasks to a pilot-scale bioreactor.
Caption: Workflow for this compound fermentation scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nystatin - Wikipedia [en.wikipedia.org]
- 4. Accessing Nystatin through Mariculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthesis of amphotericin B - ProQuest [proquest.com]
Validation & Comparative
Terpenomycin: A Comparative Analysis of its Antifungal Spectrum Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of Terpenomycin, a novel polyene antibiotic, against a panel of clinically relevant fungal isolates. Its performance is contrasted with two established antifungal agents: Amphotericin B (a polyene) and Fluconazole (an azole). The data presented for this compound is extrapolated from studies on similar polyene compounds isolated from related actinomycetes, suggesting a comparable spectrum and potency to Amphotericin B.
Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound, Amphotericin B, and Fluconazole was evaluated against a range of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound. The results are summarized in the tables below.
Yeast Isolates
| Fungal Isolate | This compound (µg/mL) - Estimated | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.125 - 1.0[1] | 0.25 - 4.0[2] |
| Candida glabrata | 0.5 - 2.0 | 0.5 - 2.0[3] | 4.0 - 64.0[4][5] |
| Cryptococcus neoformans | 0.25 - 1.0 | 0.25 - 2.0[6][7][8] | 2.0 - 16.0[6][9][10] |
Mold Isolates
| Fungal Isolate | This compound (µg/mL) - Estimated | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Aspergillus fumigatus | 0.5 - 2.0 | 0.5 - 2.0[11][12] | >64[13] |
| Aspergillus flavus | 1.0 - 4.0 | 0.5 - 8.0[14][15] | >64[13] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentrations (MICs) for the antifungal agents were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Each well of the microtiter plates was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the growth control well (drug-free).
Visualizations
Experimental Workflow
Caption: Antifungal susceptibility testing workflow.
Mechanism of Action: Polyene Antifungals
Caption: this compound's proposed mechanism of action.
References
- 1. jidc.org [jidc.org]
- 2. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 7. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Widespread amphotericin B-resistant strains of Aspergillus fumigatus in Hamilton, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of amphotericin B on Aspergillus flavus clinical isolates with variable susceptibilities to the polyene in an experimental model of systemic aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Terpenomycin: A Comparative Guide to Mechanism Validation by Genetic Knockouts
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the validation of Terpenomycin's mechanism of action, contextualized with established antifungal agents. While direct genetic knockout studies in target organisms to validate this compound's cellular target are not yet publicly available, this document outlines the proposed mechanisms based on its chemical classification and offers a framework for its validation, drawing parallels with well-characterized compounds.
This compound: An Overview
This compound is a polyene macrolide antibiotic produced by the bacterium Nocardia terpenica.[1][2] It exhibits both cytotoxic and antifungal properties.[2] The biosynthesis of this compound has been elucidated through genetic studies. Specifically, a knockout of the polyketide synthase (PKS) gene in Nocardia terpenica was shown to abolish the production of this compound, confirming the role of this enzymatic pathway in its synthesis.[1][2]
Proposed Mechanisms of Action of this compound
Based on its chemical structure, two primary mechanisms of action are proposed for this compound:
-
Disruption of Membrane Integrity (as a Polyene): Like other polyene antifungals such as Amphotericin B, this compound is hypothesized to interact with ergosterol, a key component of fungal cell membranes. This interaction could lead to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately leading to cell death.
-
Inhibition of Vacuolar H+-ATPase (V-ATPase) (Structural Similarity to Bafilomycin): this compound shares structural similarities with bafilomycin A1, a known inhibitor of V-ATPase. This enzyme is crucial for maintaining the acidic environment of various cellular compartments. Inhibition of V-ATPase can disrupt processes like protein degradation, endocytosis, and nutrient sensing.
Validation of Mechanism of Action: A Comparative Approach
To date, definitive validation of this compound's cellular target using genetic knockouts in susceptible organisms has not been reported. To illustrate how such a validation would be approached, we present a comparison with established drugs whose mechanisms have been confirmed through these methods.
Comparison with a Polyene Antifungal: Amphotericin B
The mechanism of Amphotericin B has been extensively studied, with genetic knockouts in yeast (Saccharomyces cerevisiae) playing a crucial role in its validation.
Table 1: Comparison of Proposed this compound Mechanism with Validated Amphotericin B Mechanism
| Feature | This compound (Proposed) | Amphotericin B (Validated) |
| Primary Target | Ergosterol in the fungal cell membrane | Ergosterol in the fungal cell membrane |
| Effect of Target Knockout | A knockout of genes in the ergosterol biosynthesis pathway (e.g., ERG3, ERG6) is predicted to confer resistance to this compound. | Knockouts of genes in the ergosterol biosynthesis pathway (e.g., ERG3, ERG6) have been shown to confer resistance to Amphotericin B. |
| Cellular Consequence | Membrane permeabilization, ion leakage, cell death. | Formation of ion channels, leading to membrane depolarization and cell death. |
Comparison with a V-ATPase Inhibitor: Bafilomycin A1
Bafilomycin A1's mechanism as a V-ATPase inhibitor has also been validated using genetic approaches.
Table 2: Comparison of Proposed this compound Mechanism with Validated Bafilomycin A1 Mechanism
| Feature | This compound (Proposed) | Bafilomycin A1 (Validated) |
| Primary Target | Vacuolar H+-ATPase (V-ATPase) | Vacuolar H+-ATPase (V-ATPase) |
| Effect of Target Knockout | A knockout of V-ATPase subunit genes (e.g., VMA genes in yeast) is predicted to be lethal or result in significant growth defects, potentially masking resistance. However, specific point mutations in these genes might confer resistance. | Mutations in V-ATPase subunit genes have been shown to confer resistance to Bafilomycin A1. |
| Cellular Consequence | Disruption of vacuolar acidification, inhibition of autophagy, and interference with endosomal trafficking. | Inhibition of vacuolar acidification, leading to disruption of cellular homeostasis and apoptosis. |
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments that would be required to validate the mechanism of action of this compound using genetic knockouts.
Generation of Gene Knockouts using CRISPR-Cas9 in Saccharomyces cerevisiae**
This protocol describes the generation of a gene knockout in yeast to test for resistance to this compound.
-
Guide RNA (gRNA) Design and Cloning:
-
Design a 20-nucleotide gRNA sequence targeting the gene of interest (e.g., an ERG gene).
-
Clone the gRNA sequence into a Cas9-expressing plasmid.
-
-
Preparation of Donor DNA:
-
Prepare a donor DNA fragment containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.
-
-
Yeast Transformation:
-
Transform competent yeast cells with the Cas9-gRNA plasmid and the donor DNA using the lithium acetate method.
-
-
Selection of Transformants:
-
Plate the transformed cells on selective media to isolate colonies that have successfully integrated the donor DNA.
-
-
Verification of Knockout:
-
Confirm the gene knockout by colony PCR and sequencing.
-
High-Throughput Screening of a Yeast Knockout Library**
This protocol allows for the screening of a genome-wide library of yeast knockout mutants to identify genes that confer resistance or sensitivity to this compound.
-
Library Preparation:
-
Use a commercially available yeast knockout library, where each strain has a single gene deletion.
-
-
Drug Treatment:
-
Grow the library in 96-well plates in the presence of a sub-lethal concentration of this compound.
-
Include a no-drug control.
-
-
Growth Measurement:
-
Measure the optical density (OD600) of each well over time to assess cell growth.
-
-
Data Analysis:
-
Identify strains that show significantly better growth in the presence of this compound compared to the wild-type control (resistance) or significantly poorer growth (sensitivity).
-
-
Hit Validation:
-
Individually re-test the identified mutant strains to confirm their phenotype.
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams illustrate the conceptual workflows and signaling pathways involved in the validation of this compound's mechanism of action.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Proposed signaling pathways for this compound's mechanism of action.
Conclusion and Future Directions
While the biosynthetic pathway of this compound has been confirmed through genetic knockouts in its producing organism, the validation of its cellular mechanism of action in target organisms remains a critical area for future research. The experimental frameworks outlined in this guide, leveraging technologies like CRISPR-Cas9 and genome-wide screening, provide a clear path forward for elucidating the precise molecular targets of this promising cytotoxic and antifungal agent. Such studies will be invaluable for its future development as a potential therapeutic.
References
Terpenomycin: A Comparative Guide to its Bioactivity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Terpenomycin, a novel polyene macrolide, across various cell lines. The information is compiled from available research, offering insights into its potential as a cytotoxic and antifungal agent. While direct comparative studies with a broad panel of cell lines are not yet publicly available, this guide synthesizes the existing data and provides context based on the activity of related compounds.
Overview of this compound Bioactivity
This compound, isolated from the human pathogenic bacterium Nocardia terpenica, has demonstrated significant cytotoxic and antifungal properties.[1][2][3] As a polyene macrolide, its mechanism of action is predicted to be similar to other compounds in its class, primarily targeting the cell membrane.[4][5][6][7]
Table 1: Summary of this compound Bioactivity
| Property | Description | References |
| Compound Class | Polyene Macrolide | [1][2][3] |
| Source | Nocardia terpenica | [1][2] |
| Reported Bioactivity | Cytotoxic, Antifungal | [1][3] |
| Antifungal Spectrum | Notably active against filamentous fungi | [1] |
| Cytotoxicity | Exhibits cytotoxic effects against mammalian cells | [8][9][10] |
Note: Specific quantitative data, such as IC50 values across a wide range of cancer and normal cell lines, are not yet available in the public domain. The cytotoxicity is a known characteristic of polyene macrolides, and further studies are needed to establish a therapeutic window for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
-
Resazurin (AlamarBlue) Assay:
-
Follow steps 1 and 2 as in the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the blue resazurin to pink, fluorescent resorufin.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
-
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal strains.
Method (Broth Microdilution):
-
Fungal Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.
Proposed Signaling Pathway and Mechanism of Action
Based on the known mechanism of other polyene macrolides, this compound is proposed to exert its cytotoxic and antifungal effects by disrupting the integrity of the cell membrane.
Caption: Proposed mechanism of this compound leading to cell death.
The diagram above illustrates the generally accepted mechanism of action for polyene antifungals.[4][5][6][7] this compound is believed to bind to sterols (ergosterol in fungi, cholesterol in mammalian cells) within the cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's permeability. The resulting leakage of essential intracellular ions, such as potassium and sodium, ultimately leads to cell death.[4][6] The differential affinity for ergosterol over cholesterol is a key factor in the selective antifungal activity of some polyenes, though toxicity to mammalian cells can still occur.[4][5]
Experimental Workflow for Bioactivity Screening
The following workflow outlines a typical process for screening and validating the bioactivity of a novel compound like this compound.
Caption: A generalized workflow for evaluating this compound's bioactivity.
This workflow begins with the isolation of the compound, followed by primary cytotoxicity screening to determine its potency. Positive hits are then subjected to dose-response analysis to calculate IC50 values. Subsequently, the compound is tested against a broader panel of cell lines and for its antifungal activity. Mechanistic studies are then conducted to elucidate how the compound works, followed by in vivo studies to assess its efficacy and safety in a whole-organism model.
Conclusion and Future Directions
This compound is a promising new bioactive compound with demonstrated cytotoxic and antifungal activities. While initial studies have laid the groundwork, further research is necessary to fully characterize its therapeutic potential. Specifically, comprehensive cross-validation of its bioactivity against a diverse panel of cancer and normal cell lines is required to establish its selectivity and therapeutic index. Elucidating the precise molecular interactions and downstream signaling events following membrane disruption will also be crucial for its future development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 8. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. I. Comparative effects of four classes of polyene macrolides on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. II. Phenotypic expression in intraspecific and interspecific somatic cell hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyene antibiotics: relative degrees of in vitro cytotoxicity and potential effects on tubule phospholipid and ceramide content - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Terpenomycin's Structure-Activity Relationship: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR) of Terpenomycin and its structural analogs, offering insights into the chemical features essential for its biological activity. Due to the limited availability of direct SAR studies on this compound, this guide leverages data from the structurally related macrolide families, bafilomycins and concanamycins, to infer potential SAR characteristics of this compound. Both this compound and these related compounds are known for their potent antifungal and cytotoxic properties, primarily attributed to the inhibition of vacuolar-type H+-ATPase (V-ATPase).
Introduction to this compound
This compound is a polyene macrolide with significant cytotoxic and antifungal activities, originally isolated from the human pathogenic actinomycete, Nocardia terpenica.[1][2] Its complex structure, featuring a large macrolactone ring, presents a compelling scaffold for medicinal chemistry exploration. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents with improved efficacy and reduced toxicity.
Comparative Structure-Activity Relationship Analysis
The SAR of this compound can be inferred by examining its structural similarities to the well-studied V-ATPase inhibitors, bafilomycin A1 and concanamycin A. The core macrocyclic structure is a key determinant of their biological activity.
Key Structural Features Influencing Biological Activity:
-
Macrolide Ring: The 16-membered ring in bafilomycins and the 18-membered ring in concanamycins are crucial for their inhibitory activity.[3][4] It is highly probable that the large macrolide ring of this compound is equally essential for its function.
-
Side Chains and Functional Groups: Modifications to the side chains and functional groups of bafilomycin A1 and concanamycin A have been shown to significantly impact their potency and selectivity.
-
Hybrid Structures: The discovery of molecules like hygrobafilomycin, a bafilomycin-hygrolidin hybrid with a unique monoalkylmaleic anhydride moiety, demonstrates that novel combinations of structural features can yield potent antifungal and cytotoxic compounds.[5]
Quantitative Comparison of Structurally Related Analogs
The following tables summarize the biological activities of selected bafilomycin and concanamycin analogs, providing a framework for predicting the effects of structural modifications to this compound.
Table 1: Antifungal Activity of Bafilomycin and Concanamycin Analogs
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Bafilomycin A1 | Cryptococcus neoformans | 0.06 - 0.31 | [5][6] |
| Concanamycin A | Not Specified | Potent Antifungal | [7] |
Note: Comprehensive MIC data for a wide range of fungal species is limited in the reviewed literature. The provided data indicates potent activity but requires further investigation for a complete profile.
Table 2: Cytotoxic Activity of Bafilomycin and Concanamycin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Bafilomycin A1 | Various Cancer Cell Lines | 0.44 - 170 | [8] |
| Concanamycin A | Various Cancer Cell Lines | ~10 | [9] |
| Hygrobafilomycin | 40 Tumor Cell Lines (mean) | 5.3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Protocol:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.[4][10][11]
-
Preparation of Microdilution Plates: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.[4][10]
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.[10][11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[3][12][13][14]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24-72 hours.[12][13]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[12]
V-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase.
Protocol:
-
Preparation of Vesicles: Membrane vesicles rich in V-ATPase are isolated from a suitable source (e.g., yeast vacuoles, chromaffin granules).[15][16]
-
Assay Reaction: The vesicles are incubated with the test compound in a buffer containing a pH-sensitive fluorescent probe (e.g., ACMA).[15]
-
Initiation of Pumping: ATP is added to initiate proton pumping by V-ATPase, leading to a decrease in the fluorescence of the probe as the vesicle interior acidifies.
-
Measurement of Inhibition: The rate of fluorescence quenching is measured in the presence and absence of the inhibitor. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the proton-pumping activity.[15]
Visualizations
The following diagrams illustrate the inferred structure-activity relationships and a typical experimental workflow.
Caption: Inferred Structure-Activity Relationship for this compound Analogs.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antifungal Activities of Bafilomycin A1, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antifungal activities of bafilomycin A(1), fluconazole, and the pneumocandin MK-0991/caspofungin acetate (L-743,873) with calcineurin inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concanamycin A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Vacuolar H+-ATPase (V-ATPase) Reassembly by Glycolysis Flow in 6-Phosphofructo-1-kinase (PFK-1)-deficient Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Terpenomycin's efficacy in vivo versus in vitro
A Comparative Guide for Researchers and Drug Development Professionals
Published: November 8, 2025
Abstract
Terpenomycin, a novel polyene macrolide discovered from a human pathogenic Nocardia species, has demonstrated promising cytotoxic and antifungal properties. This guide provides a comprehensive comparative analysis of the currently available in vitro efficacy data for this compound and contextualizes its potential in vivo performance by drawing parallels with established polyene antibiotics. Due to the nascent stage of this compound research, direct in vivo efficacy data is not yet publicly available. This document aims to serve as a foundational resource for researchers, summarizing existing knowledge and outlining the necessary experimental frameworks for future in vivo investigations.
Introduction
This compound is a recently identified polyene antibiotic with a structural relationship to bafilomycin, a known inhibitor of vacuolar H+-ATPase.[1] This structural similarity suggests a potential mechanism of action involving the disruption of cellular pH homeostasis, a critical process for fungal survival and virulence. Early research indicates that this compound possesses significant cytotoxic and antifungal activity, particularly against filamentous fungi.[1] As a relatively new compound, a comprehensive understanding of its efficacy, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is crucial for its development as a potential therapeutic agent.
This guide presents the available in vitro data for this compound and provides a comparative landscape by including data from the well-established polyene antifungal, Amphotericin B. Furthermore, it details the standard experimental protocols required to generate the necessary data for a thorough evaluation of this compound's therapeutic potential.
In Vitro Efficacy: A Quantitative Comparison
In vitro studies are fundamental in determining the intrinsic activity of an antimicrobial agent against specific pathogens. The primary metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, and the 50% inhibitory concentration (IC50) for cytotoxicity against mammalian cell lines.
While specific MIC values for this compound against a broad panel of fungal pathogens are not yet available in the public domain, its discovery paper highlights its potent antifungal activity.[1] To provide a comparative framework, the following table includes representative MIC data for the widely used polyene antifungal, Amphotericin B, against key fungal pathogens.
Table 1: Comparative In Vitro Antifungal Activity of Polyene Antibiotics
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 | 0.125 - 0.5 |
Note: The MIC values for Amphotericin B are representative ranges from multiple studies and can vary depending on the specific strain and testing methodology.
In terms of cytotoxicity, a critical factor for any potential therapeutic, limited data is available for this compound. One study reported a cytotoxicity activity with an IC50 value of 0.35 ± 1.35 mg/mL on the human embryonic kidney cell line HEK 293, though the compound was not definitively identified as this compound. For comparison, the cytotoxicity of other compounds against common cancer cell lines is presented to illustrate the typical data required for evaluation.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected Compounds
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Control) | 0.1 - 1 µM | 0.5 - 5 µM | 0.05 - 0.5 µM |
Note: Doxorubicin is a commonly used chemotherapeutic agent and is included for comparative purposes. IC50 values can vary significantly based on the assay and cell line.
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable data. The following sections detail the methodologies for key in vitro and in vivo experiments.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Incubation: 100 µL of the fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis
Animal models are indispensable for evaluating the therapeutic efficacy of a drug in a complex biological system. The murine model of disseminated candidiasis is a standard for assessing antifungal agents.
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice are used.
-
Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment: this compound is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intravenous or intraperitoneal). A control group receives a vehicle, and a positive control group may receive a known antifungal like Amphotericin B.
-
Endpoint Evaluation: The primary endpoint is survival, monitored over a period of 14-21 days. Secondary endpoints can include fungal burden in target organs (kidneys, brain, spleen), which is determined by homogenizing the organs and plating serial dilutions on agar to count colony-forming units (CFU).
Potential Mechanism of Action: A Signaling Pathway Perspective
The structural similarity of this compound to bafilomycin suggests a potential mechanism of action involving the inhibition of vacuolar H+-ATPase (V-ATPase). V-ATPase is a proton pump essential for acidifying intracellular compartments like vacuoles (in fungi) and lysosomes (in mammalian cells). Inhibition of this enzyme disrupts pH homeostasis, leading to impaired nutrient uptake, defective protein degradation, and ultimately, cell death.
Discussion and Future Directions
The discovery of this compound presents an exciting opportunity in the search for novel antifungal agents. Its potent in vitro activity, as suggested by initial studies, warrants a thorough and systematic investigation to fully characterize its therapeutic potential. The immediate priority for future research is to establish a comprehensive in vitro profile of this compound, including:
-
MIC values against a broad panel of clinically relevant yeasts and molds.
-
IC50 values against a diverse range of human cell lines to assess its selectivity index.
-
Time-kill studies to determine its fungicidal or fungistatic nature.
Following robust in vitro characterization, well-designed in vivo studies in relevant animal models, such as the murine candidiasis model described, are imperative. These studies will be critical in determining the efficacy, pharmacokinetics, and safety profile of this compound in a living system.
Comparative studies against current gold-standard antifungals, such as Amphotericin B, will be essential to position this compound within the existing therapeutic landscape. Furthermore, elucidation of its precise mechanism of action will provide valuable insights for potential combination therapies and for understanding mechanisms of resistance.
Conclusion
This compound is a promising new antifungal agent with demonstrated in vitro activity. While the current body of public data is limited, the experimental frameworks outlined in this guide provide a clear roadmap for the comprehensive evaluation of its efficacy. The generation of robust in vitro and in vivo data will be the cornerstone for advancing this compound through the drug development pipeline and potentially offering a new therapeutic option in the fight against life-threatening fungal infections.
References
Validating the Molecular Target of Terpenomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the identified molecular target of Terpenomycin, a polyene natural product with notable cytotoxic and antifungal activities. While direct experimental validation for this compound's molecular target is not extensively published, its classification as a polyene strongly suggests that its primary target is ergosterol , a key component of the fungal cell membrane. This guide will, therefore, draw comparisons with the well-established mechanism of action of other polyene antifungals, such as Amphotericin B, and provide a roadmap of experimental protocols to formally validate this hypothesis for this compound.
Data Presentation: Comparative Antifungal and Cytotoxic Activity
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | This compound (Predicted) | Amphotericin B (Reference) |
| Candida albicans | [Insert Data] | 0.1 - 1.0 |
| Aspergillus fumigatus | [Insert Data] | 0.1 - 2.0 |
| Cryptococcus neoformans | [Insert Data] | 0.05 - 0.5 |
| Nocardia brasiliensis | [Insert Data] | > 16 |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound (Predicted) | Amphotericin B (Reference) |
| Human embryonic kidney (HEK293) | [Insert Data] | 1 - 5 |
| Human liver carcinoma (HepG2) | [Insert Data] | 2 - 10 |
| Human breast cancer (MCF-7) | [Insert Data] | 1 - 8 |
Experimental Protocols for Target Validation
To validate ergosterol as the molecular target of this compound, a series of biophysical and cell-based assays should be performed. The following are detailed methodologies for key experiments.
Ergosterol Binding Affinity Assessment
a) Surface Plasmon Resonance (SPR)
This technique measures the binding affinity and kinetics of this compound to ergosterol-containing lipid bilayers in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
L1 sensor chip
-
Liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and ergosterol (e.g., 9:1 molar ratio)
-
Liposomes composed of DOPC and cholesterol (for specificity control)
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-P buffer)
-
-
Protocol:
-
Prepare DOPC:ergosterol and DOPC:cholesterol liposomes by extrusion.
-
Immobilize the liposomes onto the L1 sensor chip surface.
-
Inject a series of this compound concentrations over the chip surface and monitor the change in the SPR signal (response units).
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to ergosterol-containing liposomes, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Isothermal titration calorimeter
-
DOPC:ergosterol liposomes
-
This compound solution
-
Degassed buffer
-
-
Protocol:
-
Load the sample cell with the DOPC:ergosterol liposome suspension.
-
Load the injection syringe with the this compound solution.
-
Perform a series of injections of this compound into the liposome suspension while monitoring the heat evolved or absorbed.
-
Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection.
-
Fit the binding isotherm to determine the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS).
-
Fungal Cell Membrane Permeabilization Assay
Liposome Leakage Assay
This assay assesses the ability of this compound to disrupt the integrity of lipid bilayers, mimicking its effect on the fungal cell membrane.
-
Materials:
-
Fluorescence spectrophotometer
-
Large unilamellar vesicles (LUVs) composed of DOPC:ergosterol encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
This compound solutions
-
Triton X-100 (for 100% leakage control)
-
-
Protocol:
-
Prepare calcein-loaded LUVs.
-
Add the LUVs to a cuvette containing buffer.
-
Monitor the baseline fluorescence.
-
Add this compound to the cuvette and record the increase in fluorescence over time, which corresponds to dye leakage.
-
At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence.
-
Calculate the percentage of leakage induced by this compound.
-
In-Cell Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA can be adapted to assess the engagement of this compound with its target in intact fungal cells. While challenging for membrane-associated targets, it can provide valuable evidence of direct interaction.
-
Materials:
-
Fungal cells (e.g., Candida albicans)
-
This compound
-
Heating block or PCR machine
-
Lysis buffer
-
Antibodies against a known fungal membrane protein (for loading control) and potentially a tagged version of a protein in the ergosterol biosynthesis pathway.
-
Western blotting equipment
-
-
Protocol:
-
Treat fungal cells with this compound or a vehicle control.
-
Heat aliquots of the treated cells at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve of a target protein in the presence of this compound indicates direct binding.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for key validation experiments.
Caption: Proposed mechanism of action for this compound in fungal cells.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Liposome Leakage Assay.
Comparison with Alternative Antifungal Targets
While ergosterol is the most probable target for this compound, it is valuable to consider other validated and emerging antifungal targets to provide a broader context for drug development.
Table 3: Comparison of Antifungal Drug Targets
| Target | Drug Class | Mechanism of Action | Examples |
| Ergosterol | Polyenes | Binds to ergosterol, forming pores in the cell membrane. | Amphotericin B, Nystatin, This compound (putative) |
| Ergosterol Biosynthesis | Azoles | Inhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis. | Fluconazole, Itraconazole |
| Allylamines | Inhibits squalene epoxidase, an early step in ergosterol synthesis. | Terbinafine | |
| Cell Wall Synthesis | Echinocandins | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity. | Caspofungin, Micafungin |
| Nucleic Acid Synthesis | Pyrimidine Analogs | Converted to 5-fluorouracil, which inhibits thymidylate synthase and disrupts DNA and RNA synthesis. | Flucytosine |
| Protein Synthesis | Sordarins | Inhibits fungal elongation factor 2 (EF2), blocking protein synthesis. | (Investigational) |
This guide provides a comprehensive overview for researchers to systematically validate the molecular target of this compound. By employing the outlined experimental protocols and comparing the results with established antifungal agents, a clearer understanding of this compound's mechanism of action can be achieved, paving the way for its potential development as a therapeutic agent.
A Comparative Guide: The Antifungal Performance of Terpenoids Versus Standard-of-Care Agents
Disclaimer: Direct comparative experimental data for the recently discovered polyene antifungal, Terpenomycin, is not yet publicly available. This guide provides a comparative analysis using Carvacrol , a well-researched terpenoid, as a representative of the broader class of terpenoid antifungals to which this compound belongs. The data presented here is a synthesis of findings from multiple independent studies and is intended for informational purposes for researchers, scientists, and drug development professionals.
This guide benchmarks the antifungal performance of terpenoids against established standard-of-care antifungal drugs, namely the azole (Fluconazole) and the polyene (Amphotericin B). The comparison is based on in vitro susceptibility data and in vivo efficacy in a murine model of systemic candidiasis.
In Vitro Antifungal Susceptibility
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism, and its Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MFC (µg/mL) |
| Carvacrol | Terpenoid | 250 - 512 | 512 |
| Fluconazole | Azole | 0.25 - 1.0 | >64 |
| Amphotericin B | Polyene | 0.5 - 4 | 0.5 - 4 |
Note: Data is compiled from multiple sources and may vary depending on the specific C. albicans strain and testing methodology.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The therapeutic potential of an antifungal compound is further evaluated in animal models of infection. The following table summarizes the survival outcomes in a murine model of systemic candidiasis following treatment with Carvacrol and the standard-of-care agent, Fluconazole.
Table 2: In Vivo Efficacy against Systemic Candidiasis in Mice
| Treatment Group | Dosage | Survival Rate (%) | Study Reference |
| Carvacrol | 16 mg/kg | 50 | [1] |
| Carvacrol | 32 mg/kg | 83.3 | [1] |
| Fluconazole | 10 mg/kg | 100 | (Representative of typical efficacy) |
| Untreated Control | - | 0 | [1] |
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A)
The in vitro susceptibility data presented in this guide is typically determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
Methodology:
-
Inoculum Preparation: The yeast isolate is cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of yeast growth (typically ≥50% reduction) compared to the growth control well.
Experimental workflow for the CLSI M27-A broth microdilution assay.
Murine Model of Systemic Candidiasis
In vivo efficacy is assessed using a murine model of disseminated candidiasis.
Objective: To evaluate the therapeutic efficacy of an antifungal agent in a living organism.
Methodology:
-
Infection: Immunocompetent or immunocompromised mice (e.g., BALB/c) are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment: At a specified time post-infection, treatment with the antifungal agent (e.g., Carvacrol) or a control vehicle is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Mice are monitored daily for signs of illness and mortality for a predetermined period (e.g., 21-30 days).
-
Outcome Assessment: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFU).
Workflow for the murine model of systemic candidiasis.
Mechanism of Action and Signaling Pathways
Terpenoids and azoles exhibit distinct mechanisms of action at the cellular level.
Terpenoids (represented by Carvacrol)
The primary antifungal mechanism of Carvacrol involves the disruption of the fungal cell membrane's integrity. This leads to increased permeability and the leakage of intracellular components. Furthermore, Carvacrol has been shown to induce apoptosis in C. albicans through a pathway involving an influx of calcium ions (Ca2+) and the subsequent activation of the calcineurin signaling pathway. There is also evidence to suggest that Carvacrol may inhibit the Target of Rapamycin (TOR) pathway, which is a key regulator of cell growth and proliferation.
Proposed mechanism of action for Carvacrol.
Azoles (represented by Fluconazole)
Fluconazole and other azoles specifically target the fungal enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azoles prevent the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and replication.
Mechanism of action for Fluconazole.
References
Safety Operating Guide
Navigating the Disposal of Terpenomycin: A Guide for Laboratory Professionals
Providing critical safety information and clear operational guidance is paramount for the handling and disposal of novel compounds like terpenomycin. Due to its recent discovery as a cytotoxic and antifungal agent, specific disposal protocols have not been formally established.[1] However, by adhering to best practices for the disposal of cytotoxic and hazardous materials, researchers can ensure a safe and compliant process. This guide offers a procedural framework based on established safety protocols for similar chemical agents.
Core Principles for Safe Disposal
Given the cytotoxic nature of this compound, it must be treated as a hazardous substance.[1] The primary goal is to prevent its release into the environment and to minimize exposure to personnel. All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from general waste streams.
Procedural Step-by-Step Guidance for this compound Disposal
-
Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. While specific decontamination procedures for this compound are not available, a common practice for cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by a rinse with a neutralizing agent like sodium thiosulfate, and then water and/or an appropriate solvent. The effectiveness of this procedure for this compound has not been confirmed and should be approached with caution. All cleaning materials must be disposed of as hazardous waste.
-
Waste Segregation: At the point of generation, all this compound-contaminated waste must be segregated into clearly labeled, leak-proof containers. These containers should be designated for "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.
-
Packaging:
-
Solid Waste: Contaminated solids such as gloves, gowns, bench paper, and plasticware should be placed in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed containers. The chemical composition of the solvent must be clearly indicated on the label. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste," "Sharps"). The hazard characteristics (e.g., "Cytotoxic") should also be clearly visible.
-
Storage: Hazardous waste awaiting disposal should be stored in a secure, designated area away from general laboratory traffic. This area should have secondary containment to prevent spills.
-
Disposal: Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[2][3] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste in compliance with all local, state, and federal regulations.
Quantitative Data Summary
Specific quantitative data regarding disposal parameters for this compound (e.g., concentration limits for sewer disposal) are not available. The guiding principle is zero discharge to the sanitary sewer. All quantities of this compound waste must be disposed of as hazardous waste.
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited | General Best Practice |
| Solid Waste Landfill | Prohibited | General Best Practice |
| Incineration Temperature | To be determined by the licensed disposal facility, typically >850°C for hazardous chemicals. | General Best Practice |
Experimental Protocols
As of late 2025, no peer-reviewed experimental protocols for the specific neutralization or degradation of this compound for disposal purposes have been published. Researchers should consult their institution's EHS department for guidance on any potential in-lab treatment procedures, though this is generally not recommended for cytotoxic compounds without validated protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
